DASPEI
Description
fluorescent monitor for energetic state of isolated brown- adipose-tissue mitochondria; RN given refers to parent cpd; synonym DASPEI refers to iodide
Properties
CAS No. |
42457-53-4 |
|---|---|
Molecular Formula |
C17H21N2+ |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1 |
InChI Key |
VZWMLCVBIUHDKX-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Related CAS |
3785-01-1 (iodide) |
Synonyms |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the DASPEI Fluorescent Probe: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), detailing its principle of operation, key applications, photophysical properties, and detailed experimental protocols.
Core Principle of Operation
DASPEI is a cationic, lipophilic styryl dye renowned for its ability to selectively stain mitochondria in living cells.[1][2] Its mechanism of action is fundamentally linked to the electrochemical potential across cellular membranes, particularly the mitochondrial membrane potential (ΔΨm).
The probe's positively charged pyridinium (B92312) ring drives its accumulation into the negatively charged mitochondrial matrix. This process is dependent on a healthy mitochondrial membrane potential, which is typically in the range of -150 to -180 mV.[1] Consequently, the fluorescence intensity of DASPEI within mitochondria serves as a reliable indicator of mitochondrial health and function.[1] A decrease in mitochondrial membrane potential, often associated with apoptosis or cellular stress, leads to a reduction in DASPEI accumulation and, therefore, a weaker fluorescent signal.
In addition to its role as a mitochondrial stain, DASPEI is also utilized to visualize mechanosensory hair cells, particularly in zebrafish lateral line neuromasts.[3][4] In this context, the uptake of DASPEI is not solely dependent on mitochondrial membrane potential but is mediated by mechanotransduction (MET) channels on the surface of these specialized cells.[3]
Photophysical and Chemical Properties
While specific values for the molar extinction coefficient and quantum yield of DASPEI are not consistently reported in the available scientific literature, its key spectral properties have been characterized. The quantum efficiency of DASPEI is noted to be dependent on the solvent environment.[1]
| Property | Value | Reference |
| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [5][6] |
| Molecular Formula | C₁₇H₂₁IN₂ | [6] |
| Molecular Weight | 380.27 g/mol | [7] |
| Excitation Maximum (λex) | ~461-470 nm (in Methanol/Phospholipids) | [1][6] |
| Emission Maximum (λem) | ~570-589 nm (in Methanol/Phospholipids) | [1][6] |
| Solubility | Soluble in DMSO and water | [3][8] |
| Appearance | Yellow solid | [6] |
Key Applications and Experimental Protocols
Assessment of Mitochondrial Membrane Potential
DASPEI is a valuable tool for assessing mitochondrial function in various cell types. A common application is in plate-based assays to screen for compounds that affect mitochondrial health.
Experimental Protocol: No-Wash Assay for Mitochondrial Membrane Potential in Cultured Cells
This protocol is adapted from a method developed for a 96-well format using a fluorescent plate reader.[9]
Materials:
-
DASPEI powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (serum-free) or Phosphate-Buffered Saline (PBS)
-
Adherent or suspension cells
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of DASPEI Stock Solution:
-
Dissolve DASPEI in DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
-
-
Preparation of DASPEI Working Solution:
-
Immediately before use, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM. The optimal concentration may need to be determined empirically for different cell types.
-
-
Cell Staining (Adherent Cells):
-
Culture adherent cells on sterile coverslips or in a 96-well plate until the desired confluency is reached.
-
Remove the culture medium and add 100 µL of the DASPEI working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, the fluorescence can be read directly without washing.
-
-
Cell Staining (Suspension Cells):
-
Collect cells by centrifugation (e.g., 400 x g for 4 minutes).
-
Wash the cells twice with PBS.
-
Resuspend the cells to a density of approximately 1x10⁶ cells/mL in the DASPEI working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
The fluorescence can be measured directly in a plate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission set to ~555 nm.[5]
-
Imaging Parameters for Fluorescence Microscopy:
-
Excitation Filter: ~470/40 nm
-
Dichroic Mirror: ~500 nm
-
Emission Filter: >515 nm (longpass) or ~560/40 nm (bandpass)
-
Objective: 20x, 40x, or 60x, depending on the desired magnification.
Visualization of Zebrafish Hair Cells
DASPEI is widely used to assess the viability and integrity of mechanosensory hair cells in the lateral line of zebrafish larvae, a model system for studying hearing and balance.
Experimental Protocol: Staining of Zebrafish Lateral Line Hair Cells
This protocol is based on established methods for staining hair cells in live zebrafish larvae.[3][4]
Materials:
-
DASPEI
-
Embryo medium for zebrafish
-
5-day post-fertilization (dpf) zebrafish larvae
-
Petri dishes or 6-well plates
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Preparation of DASPEI Staining Solution:
-
Staining:
-
Place 5 dpf zebrafish larvae in a petri dish or the well of a 6-well plate.
-
Remove the embryo medium and replace it with the DASPEI staining solution.
-
Incubate the larvae for 15 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, carefully remove the DASPEI solution.
-
Wash the larvae three times with fresh embryo medium to remove background fluorescence.
-
-
Imaging:
-
Anesthetize the larvae if necessary for stable imaging.
-
Image the neuromasts of the lateral line using a fluorescence microscope.
-
Imaging Parameters for Confocal or Lightsheet Microscopy:
-
Excitation Wavelength: 488 nm or 561 nm laser line.
-
Emission Detection: A broad emission filter covering the green and red channels may be used, as DASPEI's emission is broad.[3] Alternatively, a more specific bandpass filter around 570 nm can be used.
Visualizing the Principle and Workflow
Signaling Pathway: DASPEI Accumulation in Mitochondria
Caption: DASPEI accumulation in mitochondria is driven by the mitochondrial membrane potential (ΔΨm).
Experimental Workflow: Mitochondrial Membrane Potential Assay
Caption: Workflow for a no-wash mitochondrial membrane potential assay using DASPEI.
Experimental Workflow: Zebrafish Hair Cell Staining
Caption: Workflow for staining mechanosensory hair cells in zebrafish larvae with DASPEI.
References
- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurogene.eu [aurogene.eu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. An Assay for Lateral Line Regeneration in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. DASPEI | TargetMol [targetmol.com]
- 8. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Fluorescent Properties of DASPEI
This guide provides a comprehensive overview of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent dye widely utilized by researchers for the investigation of mitochondrial function in living cells. Tailored for scientists and professionals in drug development, this document details the chemical characteristics, fluorescent properties, and practical applications of DASPEI, including detailed experimental protocols and a mechanistic overview of its function.
Chemical Properties
DASPEI is a cationic styryl dye. Its accumulation in mitochondria is driven by the electrochemical potential gradient across the mitochondrial inner membrane, making it a valuable tool for assessing mitochondrial health and function.
| Property | Value | Reference |
| Full Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1][2] |
| Synonyms | 2-(p-Dimethylaminostyryl)-1-ethylpyridinium iodide | N/A |
| CAS Number | 3785-01-1 | [3] |
| Molecular Formula | C₁₇H₂₁IN₂ | [3] |
| Molecular Weight | 380.27 g/mol | [3] |
| Chemical Structure | ![]() | N/A |
Fluorescent Properties
DASPEI exhibits a notable Stokes shift, which is the difference between the maxima of the absorption and emission spectra.[2] Its fluorescence intensity is highly dependent on the mitochondrial membrane potential. In energized mitochondria with a high membrane potential, DASPEI accumulates and its fluorescence is enhanced. Conversely, in depolarized mitochondria, the dye is dispersed throughout the cell, leading to a decrease in fluorescence intensity.[4]
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 461 nm (in Methanol) | [3] |
| Emission Maximum (λem) | 589 nm (in Methanol) | [3] |
| Stokes Shift | ~128 nm (in Methanol) | Calculated from Ex/Em maxima |
| Molar Extinction Coefficient (ε) | Data not readily available in public sources | N/A |
| Quantum Yield (Φ) | Data not readily available in public sources | N/A |
Mechanism of Action: Mitochondrial Uptake
The accumulation of the cationic DASPEI dye within the mitochondrial matrix is primarily driven by the negative-inside mitochondrial membrane potential (ΔΨm), which is established by the proton-pumping activity of the electron transport chain. This process can be described by the Nernst equation, which relates the distribution of an ion across a membrane to the membrane potential.[5][6]
Caption: Mitochondrial uptake of DASPEI.
Experimental Protocols
The following are detailed protocols for staining various cell types with DASPEI. It is recommended to optimize staining concentrations and incubation times for specific cell lines and experimental conditions.
General Stock Solution Preparation
-
Prepare a 10 mM stock solution of DASPEI in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Staining of Adherent Cells (e.g., HeLa)
-
Seed HeLa cells on glass coverslips in a 24-well plate and culture to the desired confluency.
-
Prepare a fresh working solution of DASPEI by diluting the 10 mM stock solution in serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to a final concentration of 1-10 µM.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm serum-free medium or buffer.
-
Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution.
-
Wash the cells two to three times with the warm serum-free medium or buffer.
-
Mount the coverslips on a microscope slide with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for excitation and emission.
Staining of Suspension Cells (e.g., Jurkat)
-
Harvest Jurkat cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with warm serum-free culture medium or a suitable buffer.
-
Resuspend the cells in the warm serum-free medium or buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Prepare a fresh working solution of DASPEI by diluting the 10 mM stock solution in the same medium or buffer to a final concentration of 1-10 µM.
-
Add the DASPEI working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Wash the cell pellet twice with the warm serum-free medium or buffer.
-
Resuspend the cells in a suitable volume of buffer for analysis.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Flow Cytometry Analysis of Mitochondrial Membrane Potential
This protocol provides a general workflow for assessing changes in mitochondrial membrane potential using DASPEI and flow cytometry.
Caption: General workflow for flow cytometry analysis.
Detailed Protocol:
-
Cell Preparation: Culture cells to the desired density and treat with the experimental compounds (e.g., apoptosis inducers) for the desired time. Include appropriate controls (e.g., untreated cells and cells treated with a known mitochondrial uncoupler like CCCP).
-
Harvesting: Harvest suspension cells by centrifugation or detach adherent cells using a gentle method. Wash the cells once with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cell pellets in pre-warmed serum-free medium or buffer containing the optimized concentration of DASPEI. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash them twice with buffer to remove unbound dye.
-
Data Acquisition: Resuspend the final cell pellet in buffer and analyze on a flow cytometer. Excite the cells with a blue laser (488 nm) and collect the emission in the appropriate channel (typically around 580-600 nm, e.g., FL2).
-
Data Analysis: A decrease in the mean fluorescence intensity of the DASPEI signal in the treated cell population compared to the control population indicates mitochondrial membrane depolarization.
Applications
DASPEI is a versatile tool for a variety of research applications, including:
-
Assessment of Mitochondrial Membrane Potential: Its primary use is to qualitatively or semi-quantitatively measure changes in ΔΨm in response to various stimuli.[4]
-
Apoptosis Studies: A decrease in mitochondrial membrane potential is an early event in the apoptotic cascade. DASPEI can be used to monitor this process.[7]
-
Drug Screening and Toxicology: To identify compounds that affect mitochondrial function.[8]
-
Visualization of Mitochondria: For imaging mitochondrial morphology and distribution in living cells.[1]
-
Labeling of Specific Cell Types: It has been used to label hair cells in the zebrafish lateral line and other specific cell types.[9][10]
Safety and Handling
DASPEI should be handled with standard laboratory safety precautions. As with many fluorescent dyes, it is advisable to wear gloves and eye protection. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
DASPEI remains a valuable and widely used fluorescent probe for the study of mitochondrial biology. Its sensitivity to changes in mitochondrial membrane potential, coupled with its ease of use, makes it an indispensable tool for researchers in various fields. This guide provides the foundational knowledge and practical protocols to effectively utilize DASPEI in experimental settings.
References
- 1. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of dyes to estimate the electrical potential of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 7. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DASPEI Dye: Properties, Protocols, and Applications
This technical guide provides a comprehensive overview of the fluorescent dye 2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide (DASPEI), a valuable tool for researchers, scientists, and drug development professionals. This document details its spectral properties, mechanism of action, and experimental protocols for its application in cellular and mitochondrial research.
Core Properties and Spectral Data
DASPEI is a cationic styryl dye recognized for its utility in staining mitochondria within living cells.[1][2][3][4] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial function and cell viability.[2][5][6] The dye is characterized by a notable Stokes shift.[1][3][4]
Quantitative data regarding the excitation and emission spectra of DASPEI are summarized below. It is important to note the variation in reported wavelengths across different suppliers and solvent conditions.
| Property | Value (nm) - Source 1 | Value (nm) - Source 2 | Notes |
| Excitation Maximum | 461 | 550 | Source 1: In Methanol (Biotium)[2] |
| Emission Maximum | 589 | 573 | Source 2: (TargetMol, MedchemExpress)[1][4] |
Mechanism of Action: Mitochondrial Staining
DASPEI is a lipophilic cation that passively crosses the plasma membrane of live cells.[7] Due to the significant negative electrochemical potential across the inner mitochondrial membrane (approximately -150 to -180 mV), the positively charged DASPEI molecules are electrophoretically driven to accumulate within the mitochondrial matrix. This process is dependent on the maintenance of a healthy mitochondrial membrane potential. Consequently, the intensity of DASPEI fluorescence within mitochondria is proportional to the degree of mitochondrial energization. A decrease in mitochondrial membrane potential, often associated with apoptosis or mitochondrial dysfunction, will result in reduced DASPEI accumulation and a corresponding decrease in fluorescence.[5][6][8]
Experimental Protocols
The following protocols provide a general framework for staining both adherent and suspension cells with DASPEI. Optimization may be required for specific cell types and experimental conditions.
Stock Solution Preparation
-
Prepare a 10 mM stock solution of DASPEI by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1]
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in appropriate culture plates.
-
Immediately before use, prepare a working solution by diluting the 10 mM DASPEI stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 5-10 µM.[1]
-
Remove the culture medium from the cells.
-
Add a sufficient volume of the DASPEI working solution to completely cover the cells (e.g., 100 µL for a coverslip).[1]
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.[1]
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed culture medium for 5 minutes each wash.[1]
-
The cells are now ready for visualization using a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation (e.g., 400 g for 3-4 minutes).[1]
-
Wash the cell pellet twice with PBS, centrifuging and resuspending between washes.[1]
-
Resuspend the cells to a density of approximately 1x10^6 cells/mL.[1]
-
Prepare the DASPEI working solution as described for adherent cells (5-10 µM).
-
Add 1 mL of the working solution to the cell suspension.[1]
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1][4]
-
Wash the cell pellet twice with PBS for 5 minutes each wash.[1][4]
-
Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
A "no-wash" assay has also been developed, which is particularly suitable for high-throughput screening in 96-well formats using a fluorescent plate reader.[5][6]
References
- 1. DASPEI | TargetMol [targetmol.com]
- 2. biotium.com [biotium.com]
- 3. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Entry of DASPEI: A Technical Guide to its Uptake and Mitochondrial Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI, is a fluorescent vital dye extensively utilized for the specific staining of mitochondria in living cells.[1][2][3] Its accumulation within these organelles is a reliable indicator of mitochondrial functional status, particularly the mitochondrial membrane potential (ΔΨm).[1][4][5][6] Understanding the precise mechanisms by which DASPEI traverses the cell and mitochondrial membranes is critical for its effective application in toxicological screening, drug discovery, and the study of mitochondrial-related diseases. This technical guide provides an in-depth analysis of the current understanding of DASPEI's cellular entry, supported by experimental data and protocols.
Core Mechanism of Cellular Uptake and Mitochondrial Sequestration
The primary driving force for DASPEI accumulation within living cells is the presence of electrical potential gradients across cellular membranes. As a positively charged lipophilic cation, DASPEI's movement is governed by the Nernst equation, leading to its concentration in the most negatively charged compartments.
Plasma Membrane Translocation
The precise mechanism of DASPEI transport across the plasma membrane has not been definitively elucidated for all cell types but is largely considered to be a passive process. The interior of a typical mammalian cell is negatively charged relative to the extracellular environment (plasma membrane potential of approximately -30 to -70 mV). This negative potential facilitates the initial entry of the cationic DASPEI into the cytoplasm. While simple diffusion across the lipid bilayer is the most probable route due to its lipophilic nature, the involvement of non-specific cation transporters cannot be entirely ruled out.
Mitochondrial Accumulation: The Role of Mitochondrial Membrane Potential
The key to DASPEI's utility as a mitochondrial stain lies in its subsequent sequestration within the mitochondrial matrix. The mitochondrial inner membrane maintains a substantial electrochemical gradient, with the matrix being significantly more negative (approximately -150 to -180 mV) than the cytoplasm.[5] This strong negative potential acts as an electrophoretic force, driving the accumulation of DASPEI against its concentration gradient.[4][5] The extent of DASPEI accumulation and, consequently, its fluorescence intensity, is directly proportional to the magnitude of the mitochondrial membrane potential.[4][5] A decrease in mitochondrial membrane potential, as occurs during apoptosis or mitochondrial dysfunction, leads to a reduction in DASPEI fluorescence.[6]
A Specialized Case: Mechanoelectrical Transduction (MET) Channel-Dependent Uptake in Hair Cells
In a notable exception to the generalized uptake mechanism, the entry of DASPEI into zebrafish hair cells is dependent on functional mechanoelectrical transduction (MET) channels. Studies have demonstrated that genetic or pharmacological disruption of these channels significantly reduces or ablates DASPEI uptake in these specific cells. This indicates a specialized and rapid entry pathway mediated by these large-pore channels, which are permeable to small cationic dyes.
Signaling Pathways and Logical Relationships
The uptake of DASPEI is primarily a biophysical process rather than one dependent on complex signaling cascades. The logical relationship governing its accumulation is directly tied to the electrochemical gradients across the plasma and mitochondrial membranes.
Figure 1: General mechanism of DASPEI uptake and mitochondrial accumulation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing DASPEI.
| Parameter | Cell Type | Value | Reference |
| Concentration | Chinese Hamster Ovary (CHO) | 50 µM - 100 µM | --INVALID-LINK-- |
| Zebrafish Larvae (Hair Cells) | 0.005% (w/v) | --INVALID-LINK-- | |
| Incubation Time | Chinese Hamster Ovary (CHO) | 1 hour at 37°C | --INVALID-LINK-- |
| Zebrafish Larvae (Hair Cells) | 15 minutes | --INVALID-LINK-- | |
| Excitation Wavelength | In Methanol | 461 nm | --INVALID-LINK-- |
| Emission Wavelength | In Methanol | 589 nm | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Staining of Adherent Mammalian Cells with DASPEI for Fluorescence Microscopy
Objective: To visualize mitochondria in living adherent cells using DASPEI.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
DASPEI stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of DASPEI in pre-warmed cell culture medium. A final concentration of 50 µM is a good starting point, but this may need to be optimized for different cell types.
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the DASPEI-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells twice with warm PBS or culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Mitochondria should appear as brightly fluorescent tubular structures.
Protocol 2: Investigating DASPEI Uptake Mechanism Using Inhibitors
Objective: To determine if endocytosis is involved in DASPEI uptake in a specific cell type.
Materials:
-
Cells cultured in multi-well plates
-
DASPEI
-
Inhibitors of endocytosis (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of the endocytosis inhibitors for a duration recommended by the manufacturer (typically 30-60 minutes). Include a vehicle-only control.
-
After pre-treatment, add DASPEI to the wells (with the inhibitors still present) to a final concentration of 50 µM.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular DASPEI.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometric plate reader. Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.
-
A significant reduction in DASPEI fluorescence in the presence of a specific inhibitor would suggest the involvement of that particular endocytic pathway.
Figure 2: Workflow for investigating the role of endocytosis in DASPEI uptake.
Conclusion
The entry of DASPEI into living cells and its subsequent accumulation in mitochondria is a process predominantly driven by the negative electrochemical potential across the plasma and, more significantly, the inner mitochondrial membranes. This makes DASPEI a sensitive and reliable probe for mitochondrial health. While the primary mechanism of membrane translocation is passive and electrophoretically driven, specialized cell types like zebrafish hair cells can utilize specific channels for uptake. The experimental protocols provided herein offer a framework for both the routine use of DASPEI in mitochondrial visualization and for further research into the nuanced mechanisms of its cellular entry. A thorough understanding of these processes is paramount for the accurate interpretation of data in a wide range of research and drug development applications.
References
- 1. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. How DASPMI reveals mitochondrial membrane potential: fluorescence decay kinetics and steady-state anisotropy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Visualizing Cellular Health: An In-depth Technical Guide to DASPEI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent vital dye used for the visualization and assessment of metabolically active cells. DASPEI serves as a valuable tool in a multitude of research applications, from fundamental cell biology to high-throughput screening in drug discovery. Its utility lies in its ability to selectively accumulate in mitochondria of living cells, driven by the mitochondrial membrane potential, thus offering a robust indicator of cellular health and function.
Core Principles of DASPEI Staining
DASPEI is a cationic styryl dye that exhibits low fluorescence in aqueous solution but becomes intensely fluorescent upon binding to lipid-rich environments, such as the inner mitochondrial membrane. The accumulation of DASPEI within mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm). Healthy, metabolically active cells maintain a high ΔΨm, leading to significant DASPEI accumulation and bright fluorescence. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in diminished DASPEI staining.[1][2]
This potential-driven accumulation allows for the sensitive detection of changes in mitochondrial function, making DASPEI a powerful tool for toxicological testing, drug target discovery, and the study of diseases involving mitochondrial dysfunction.[2][3]
Key Applications
-
Assessment of Mitochondrial Membrane Potential: DASPEI is widely used to monitor changes in ΔΨm in response to various stimuli, including drug candidates, toxins, and disease states.[2][3]
-
High-Throughput Screening: The development of no-wash assays using DASPEI has made it suitable for large-scale screening efforts to identify compounds that modulate mitochondrial function.[2][3]
-
Visualization of Specialized Cell Types: DASPEI has been effectively used to label and visualize specific cell types in vivo and in vitro, such as hair cells in the zebrafish lateral line and inner ear, epidermal electroreceptors, and mechanoreceptors.[1][4][5]
-
Apoptosis Detection: A decrease in DASPEI fluorescence can be an early marker of programmed cell death, as the collapse of the mitochondrial membrane potential is a key event in the apoptotic cascade.[5]
-
Disease Modeling: The dye has been employed in cellular models of hypoxia and neurodegenerative diseases like Alzheimer's disease to assess mitochondrial health.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of DASPEI, compiled from various studies.
Table 1: Spectral Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Excitation Wavelength (λEx) | 461 nm (in Methanol) | [6] |
| Emission Wavelength (λEm) | 589 nm (in Methanol) | [6] |
| Recommended Staining Concentration (in vitro) | 50 - 100 µM | [3][7] |
| Recommended Staining Concentration (zebrafish larvae) | 0.005% - 0.05% | [7][8] |
Table 2: Example Experimental Conditions and Observations
| Cell Type | Treatment | Incubation Time | Observation | Reference |
| Chinese Hamster Ovary (CHO) | 10 µM CCCP (uncoupler) | 30 min | Decreased DASPEI fluorescence (depolarization) | [3] |
| Chinese Hamster Ovary (CHO) | Thioridazine | Long-term | Increased DASPEI fluorescence (hyperpolarization) | [3] |
| PC12 cells | Amyloid β (10 nM - 1000 nM) | 48 h | Decreased DASPEI fluorescence | [3] |
| Zebrafish Hair Cells | Cisplatin | 4 h | Decreased mitochondrial staining | [9] |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells for Microscopy
-
Cell Culture: Plate cells on poly-lysine coated glass coverslips in a suitable culture medium and allow them to adhere overnight.
-
Preparation of Staining Solution: Prepare a 50 µM DASPEI staining solution in the desired buffer (e.g., NMDG-buffer or culture medium).
-
Staining: Remove the culture medium from the coverslips and add the DASPEI staining solution.
-
Incubation: Incubate the cells for 60-120 minutes at 37°C. Optimal loading is typically achieved within this timeframe.[7]
-
Washing (Optional but Recommended for Microscopy): Gently wash the cells 2-3 times with fresh culture medium or buffer to remove excess dye.
-
Imaging: Mount the coverslips and observe using a fluorescence microscope with appropriate filter sets (e.g., excitation around 460 nm and emission around 590 nm).
Protocol 2: No-Wash 96-Well Plate Assay for High-Throughput Screening
-
Cell Seeding: Seed cells (e.g., CHO cells) in a 96-well plate and allow them to adhere or use trypsinized cells in suspension.
-
Compound Treatment: Add test compounds and appropriate controls (e.g., vehicle like DMSO, and an uncoupler like CCCP) to the wells.
-
DASPEI Addition: Add DASPEI to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Reading: Read the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths set appropriately (e.g., 485 nm excitation and 555 nm emission).[3]
-
Data Analysis: Compare the fluorescence intensity of compound-treated wells to control wells to determine the effect on mitochondrial membrane potential. A Z' value >0.5 indicates a robust assay.[2]
Protocol 3: Staining of Zebrafish Lateral Line Hair Cells
-
Preparation of DASPEI Solution: Prepare a 0.005% DASPEI solution in embryo medium.
-
Incubation: Place larval zebrafish (e.g., 5 days post-fertilization) in the DASPEI solution for 15 minutes at room temperature.[5][8]
-
Washing: Rinse the larvae twice with fresh embryo medium.[8]
-
Anesthetization: Anesthetize the larvae using a suitable anesthetic (e.g., 0.001% MS-222).
-
Imaging: Mount the larvae and visualize the lateral line neuromasts using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Mechanism of DASPEI Accumulation
The following diagram illustrates the fundamental principle of DASPEI accumulation in metabolically active cells.
References
- 1. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to DASPEI and its Application in Cell Biology
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent probe utilized in cell biology for the investigation of mitochondrial function. This document will delve into the core mechanisms of DASPEI, detailed experimental protocols, quantitative data analysis, and its role in understanding complex cellular signaling pathways. For clarity, this guide also addresses the closely related and often interchangeably referenced compound, DASPMI (2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide).
Introduction to DASPEI: A Vital Mitochondrial Probe
DASPEI is a cationic styryl dye that serves as a vital stain for mitochondria in living cells.[1][2][3] Its utility in cell biology stems from its ability to accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[4][5] The fluorescence intensity of DASPEI is directly proportional to the magnitude of this membrane potential, making it a valuable tool for assessing mitochondrial energization and overall health.[4][6]
The key characteristics of DASPEI include its large Stokes shift and specific excitation and emission wavelengths, which allow for clear visualization of mitochondria with minimal background interference.[2][7] It is a membrane-permeant dye that can be used for real-time imaging in live cells without the need for washing steps.[2][8]
Principle of Action: Electrophoretic Accumulation
The fundamental principle behind the use of DASPEI as a mitochondrial probe lies in its cationic nature and the electrochemical gradient across the inner mitochondrial membrane. The process can be summarized as follows:
-
Cellular Uptake : Being membrane-permeant, DASPEI passively diffuses across the plasma membrane into the cytoplasm.[2]
-
Mitochondrial Accumulation : The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm, primarily due to the pumping of protons out of the mitochondrial matrix by the electron transport chain. This negative potential, the mitochondrial membrane potential (ΔΨm), acts as an electrophoretic force, driving the positively charged DASPEI molecules to accumulate within the mitochondrial matrix.[4]
-
Fluorescence Emission : Once concentrated in the mitochondria, DASPEI exhibits enhanced fluorescence upon excitation. The intensity of this fluorescence is a direct indicator of the mitochondrial membrane potential; a higher potential leads to greater dye accumulation and, consequently, brighter fluorescence.[4][6] Conversely, a decrease in ΔΨm, often an early indicator of mitochondrial dysfunction and apoptosis, results in reduced DASPEI accumulation and a dimmer fluorescent signal.[9]
Figure 1: Mechanism of DASPEI accumulation in mitochondria.
Quantitative Data Presentation
The fluorescence of DASPMI, a closely related probe, is characterized by multi-exponential decay kinetics, which are sensitive to the mitochondrial membrane potential. The following table summarizes the fluorescence lifetime components of DASPMI in the mitochondria of living cells under different energetic states. A shortening of the short lifetime component (τ1) and an increase in the longer lifetime components (τ2 and τ3) are associated with a higher membrane potential.[4]
| Condition | τ1 (ns) | a1 (%) | τ2 (ns) | a2 (%) | τ3 (ns) | a3 (%) | Mean Lifetime (ns) |
| Control (Untreated Cells) | 0.12 ± 0.02 | 65 ± 5 | 0.85 ± 0.08 | 25 ± 4 | 2.5 ± 0.3 | 10 ± 2 | 0.65 ± 0.07 |
| + ATP and Substrate (High ΔΨm) | 0.08 ± 0.01 | 75 ± 6 | 1.1 ± 0.1 | 18 ± 3 | 3.0 ± 0.4 | 7 ± 2 | 0.58 ± 0.06 |
| + Cyanide (Inhibited Respiration) | 0.15 ± 0.03 | 55 ± 5 | 0.75 ± 0.07 | 30 ± 4 | 2.2 ± 0.3 | 15 ± 3 | 0.80 ± 0.09 |
Data adapted from Ramadass & Bereiter-Hahn, 2008.[4] Values represent mean ± standard deviation.
Experimental Protocols
Preparation of DASPEI Stock and Working Solutions
Stock Solution (10 mM):
-
DASPEI is typically supplied as a powder.[8] To prepare a stock solution, dissolve the appropriate amount of DASPEI powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][10] For example, to make a 10 mM stock solution from 1 mg of DASPEI (MW: 380.27 g/mol ), dissolve it in 26.3 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store the stock solution at -20°C or -80°C, protected from light.[2][10]
Working Solution (5-10 µM):
-
Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM.[10] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in a multi-well plate suitable for fluorescence microscopy.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the freshly prepared DASPEI working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[10]
-
After incubation, the cells can be imaged directly without washing. If background fluorescence is high, the cells can be washed 2-3 times with pre-warmed culture medium or PBS.[10]
-
Mount the coverslip on a microscope slide with a suitable mounting medium for live-cell imaging.
-
Visualize the stained mitochondria using a fluorescence microscope with the appropriate filter set for DASPEI (Excitation/Emission: ~461/589 nm in Methanol, though optimal settings may vary in a cellular environment).[8]
Staining Protocol for Suspension Cells
-
Collect suspension cells by centrifugation at a low speed (e.g., 400 x g) for 3-5 minutes.[2]
-
Discard the supernatant and wash the cell pellet twice with PBS, resuspending and centrifuging each time.
-
Resuspend the cells in the DASPEI working solution to a density of approximately 1x10^6 cells/mL.[10]
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10]
-
Centrifuge the cells to pellet them and discard the supernatant.
-
Wash the cell pellet twice with PBS to remove excess dye.[2]
-
Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Influencing Mitochondrial Membrane Potential
Mitochondrial membrane potential is a dynamic parameter regulated by various cellular signaling pathways. Key regulators include calcium (Ca²⁺) and reactive oxygen species (ROS).[7][12] An increase in cytosolic Ca²⁺ can lead to its uptake by mitochondria, which can stimulate the electron transport chain and increase ΔΨm. However, excessive Ca²⁺ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of ΔΨm and apoptosis. ROS can also modulate ΔΨm, with low levels potentially acting as signaling molecules and high levels causing mitochondrial damage and depolarization.[1]
Figure 2: Key signaling pathways regulating ΔΨm.
Experimental Workflow for Assessing Mitochondrial Function
A typical experiment to assess the effect of a compound on mitochondrial membrane potential using DASPEI follows a logical progression from cell culture to data analysis. This workflow can be adapted for various research questions, including drug screening and toxicological studies.
Figure 3: General experimental workflow using DASPEI.
Conclusion
DASPEI and its analogue DASPMI are powerful tools for the qualitative and quantitative assessment of mitochondrial membrane potential in living cells. Their ease of use, coupled with the ability to provide real-time data, makes them invaluable for researchers in basic science and drug development. By understanding the core principles of their action and adhering to standardized protocols, scientists can effectively utilize these probes to investigate mitochondrial health and its role in various cellular processes and disease states. This guide provides a foundational framework for the successful application of DASPEI in cell biology research.
References
- 1. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 4. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. DASPEI | TargetMol [targetmol.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Mitochondrion - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for DASPEI Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye used for the real-time visualization of mitochondria in living cells.[1][2] As a potentiometric probe, its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[3][4] In healthy, energized cells with a high membrane potential, DASPEI is actively sequestered by the mitochondria, resulting in bright, localized fluorescence. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye remains dispersed in the cytoplasm, leading to a weaker, more diffuse signal.[3][5] This property makes DASPEI a valuable tool for assessing mitochondrial function, cell viability, and apoptosis.[1]
Mechanism of Action
The fluorescence intensity of DASPEI is a direct indicator of the mitochondrial energization state.[3] The dye's positively charged nature drives its accumulation into the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[3] An increase in mitochondrial membrane potential leads to greater dye accumulation and, consequently, a more intense fluorescent signal.[3][6] This relationship allows for the quantitative and qualitative assessment of mitochondrial health in live cells.
Quantitative Data Summary
The following tables provide key quantitative parameters for the use of DASPEI in live-cell imaging applications.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Source(s) |
| Full Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1][7] |
| Molecular Weight | ~380 g/mol | [1] |
| Excitation Wavelength (in Methanol) | ~461 nm | [1] |
| Emission Wavelength (in Methanol) | ~589 nm | [1] |
| Cell Permeability | Yes (Membrane Permeant) | [1] |
| Primary Cellular Localization | Mitochondria | [1] |
Note: The excitation and emission maxima of DASPEI can exhibit a red shift when the dye binds to intracellular components compared to its spectral properties in solution.[8]
Table 2: Recommended Staining Parameters
| Parameter | Adherent Cells | Suspension Cells | Source(s) |
| Stock Solution Preparation | 1-10 mM in DMSO | 1-10 mM in DMSO | |
| Working Concentration | 1 - 50 µM | 1 - 50 µM | [9] |
| Incubation Time | 15 - 60 minutes | 15 - 60 minutes | [9] |
| Incubation Temperature | 37°C or Room Temperature | 37°C or Room Temperature | [9] |
| Wash Steps | Optional (Can be a no-wash assay) | Recommended | [1][4] |
Experimental Protocols
A. Reagent Preparation
-
DASPEI Stock Solution (1-10 mM):
-
Prepare the stock solution by dissolving the DASPEI powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
DASPEI Working Solution (1-50 µM):
-
On the day of the experiment, thaw an aliquot of the DASPEI stock solution.
-
Dilute the stock solution to the desired final working concentration in a warm (37°C) buffer or serum-free culture medium (e.g., PBS, HBSS, or DMEM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
B. Staining Protocol for Adherent Cells
-
Culture adherent cells on glass-bottom dishes, coverslips, or multi-well plates appropriate for microscopy.
-
When cells reach the desired confluency, carefully aspirate the culture medium.
-
Add the pre-warmed DASPEI working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
(Optional Wash Step): For assays sensitive to background fluorescence, gently aspirate the staining solution and wash the cells 1-2 times with pre-warmed buffer or culture medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed immediately to live-cell imaging using a fluorescence microscope equipped with appropriate filters.
C. Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 300-400 x g for 3-5 minutes).
-
Discard the supernatant and wash the cell pellet once with a pre-warmed buffer (e.g., PBS).
-
Resuspend the cell pellet in the pre-warmed DASPEI working solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
Centrifuge the stained cells to pellet them.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium or buffer.
-
Transfer the cells to a suitable imaging chamber (e.g., a glass-bottom dish) and allow them to settle briefly before imaging.
-
Proceed immediately to live-cell imaging.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for DASPEI staining.
Caption: Logic of DASPEI fluorescence as an indicator of cell health.
Caption: Role of mitochondria in the intrinsic apoptosis pathway.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
Application of DASPEI for Staining Nerve Endings in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DASPEI (2-(4-dimethylaminostyryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that has found application in neuroscience for the visualization of nerve endings.[1][2] As a lipophilic cation, DASPEI preferentially accumulates in mitochondria, which are abundant in presynaptic terminals to meet the high energy demands of neurotransmission.[2] This property allows for the selective labeling of these structures in living cells.[2][3] The fluorescence intensity of DASPEI is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and viability in neurons.[4][5][6]
Mechanism of Action
DASPEI is a potentiometric dye, meaning its accumulation is driven by electrical potential. The dye carries a positive charge and is membrane-permeant.[2][3] In healthy cells, mitochondria maintain a significant negative membrane potential across their inner membrane. This negative potential drives the accumulation of the positively charged DASPEI molecules within the mitochondrial matrix. Consequently, regions rich in active mitochondria, such as nerve terminals, exhibit bright fluorescence.[2] A decrease in mitochondrial membrane potential, which can be indicative of cellular stress or dysfunction, will lead to a reduction in DASPEI accumulation and a corresponding decrease in fluorescence intensity.[4][5]
Applications in Neuroscience
-
Visualization of Nerve Terminals: Due to the high density of mitochondria in presynaptic terminals, DASPEI can be used to visualize the morphology and distribution of nerve endings in live neuronal preparations.[2]
-
Assessment of Mitochondrial Function: Changes in DASPEI fluorescence intensity can be used to monitor the effects of neurotoxic compounds, drug candidates, or disease models on mitochondrial membrane potential in nerve terminals.[4][5]
-
Activity-Dependent Staining: Similar to other styryl dyes, DASPEI uptake can be influenced by neuronal activity, as synaptic vesicle recycling can facilitate the internalization of the dye.[7]
-
High-Throughput Screening: The no-wash nature of DASPEI staining protocols makes it suitable for high-throughput screening assays to identify compounds that modulate mitochondrial function in neuronal cells.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing DASPEI for assessing mitochondrial function in neuronal and related cell models.
| Cell Type/Model | Compound Tested | Effect on DASPEI Fluorescence | Concentration Range | Incubation Time | Reference |
| Differentiated PC12 cells | CCCP (uncoupler) | Decrease (Depolarization) | ~1 µM - 100 µM | Not specified | [4] |
| Differentiated PC12 cells | DNP (uncoupler) | Decrease (Depolarization) | ~10 µM - 1 mM | Not specified | [4] |
| PC12 cells | Amyloid β (25-35) | Decrease | 10 nM - 1000 nM | 48 hours | [4] |
| CHO cells | Cobalt Chloride (hypoxia mimic) | Increase (Hyperpolarization) then Decrease | 50 µM - 1000 µM | 2 hours (increase), 24 hours (decrease) | [4] |
| Zebrafish lateral line hair cells | Acoustic Trauma | Decrease | Not applicable | 15 minutes (staining) | [8] |
Experimental Protocols
Protocol 1: General Staining of Nerve Endings in Cultured Neurons
This protocol provides a general guideline for staining nerve endings in primary neuronal cultures or neuronal cell lines.
Materials:
-
DASPEI stock solution (e.g., 10 mM in DMSO)
-
Culture medium or desired buffer (e.g., HBSS)
-
Cultured neurons on coverslips or in imaging plates
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~461/589 nm)[3]
Procedure:
-
Prepare Staining Solution: Dilute the DASPEI stock solution in pre-warmed culture medium or buffer to a final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Cell Loading: Remove the culture medium from the cells and replace it with the DASPEI staining solution.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time may vary.
-
Washing (Optional): For clearer imaging of nerve terminals, a washing step can be included. Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to reduce background fluorescence. For no-wash assays designed for plate readers, this step is omitted.[4][5]
-
Imaging: Image the stained nerve terminals using a fluorescence microscope. Use a filter set appropriate for DASPEI (e.g., a TRITC or similar red channel filter).
Protocol 2: Staining of Zebrafish Lateral Line Neuromast Hair Cells and Nerves
This protocol is adapted for the in vivo staining of hair cells and associated nerve fibers in zebrafish larvae.[9][10]
Materials:
-
DASPEI stock solution (e.g., 40 mg/100 ml distilled water)[10]
-
Embryo medium
-
Zebrafish larvae (e.g., 5 days post-fertilization)[9]
-
Depression glass spot plates or similar incubation chamber
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the DASPEI stock solution in embryo medium to the desired final concentration (e.g., 0.005% or 130 µM).[8][9]
-
Incubation: Place the zebrafish larvae in the DASPEI staining solution in a depression glass spot plate. Incubate at room temperature for 15 minutes.[9]
-
Washing: After incubation, wash the larvae three times with fresh embryo medium to remove excess dye.[9]
-
Imaging: Anesthetize the larvae if necessary and mount them for imaging. Visualize the stained neuromasts and associated nerve fibers using a fluorescence microscope with appropriate excitation and emission wavelengths.
Visualizations
Caption: Experimental workflow for staining nerve endings with DASPEI.
References
- 1. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining of living presynaptic nerve terminals with selective fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-dependent fluorescent staining and destaining of living vertebrate motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
Revolutionizing Mitochondrial Analysis: The DASPEI Protocol for Fluorescence Microscopy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic fields of cellular biology, neuroscience, and drug development, the precise measurement of mitochondrial function is paramount. A key protocol gaining prominence for this purpose is the use of the fluorescent dye 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI. This document provides detailed application notes and protocols for the DASPEI assay, tailored for researchers, scientists, and drug development professionals. Its utility in quantifying mitochondrial membrane potential and visualizing metabolically active cells offers a robust tool for assessing cellular health and the effects of novel therapeutics.
Introduction to DASPEI
DASPEI is a cationic styryl dye that specifically accumulates in mitochondria of living cells, driven by the mitochondrial membrane potential (ΔΨm).[1] Its fluorescence intensity is directly proportional to the magnitude of this potential, making it a sensitive indicator of mitochondrial health and function.[1] A high ΔΨm is characteristic of healthy, respiring mitochondria, while a decrease in this potential is an early hallmark of apoptosis and cellular stress. DASPEI's large Stokes shift and its ability to be used in no-wash protocols make it particularly well-suited for high-throughput screening applications.[2][3]
Core Applications
The DASPEI protocol finds its application across a spectrum of research areas:
-
Mitochondrial Membrane Potential Assays: Quantifying changes in ΔΨm in response to chemical compounds, toxins, or disease states.[2][3]
-
Drug Discovery and Toxicology: Screening for compounds that modulate mitochondrial function or induce mitochondrial toxicity.[2][3]
-
Neurobiology: Visualizing and assessing the health of neurons and sensory cells, such as in the study of neurodegenerative diseases or ototoxicity.[4][5]
-
Cell Viability and Apoptosis Studies: Detecting early apoptotic events through the loss of mitochondrial membrane potential.
Principle of the DASPEI Assay
The accumulation of the positively charged DASPEI dye within the mitochondrial matrix is an electrophoretic process governed by the Nernst equation. The negative charge inside healthy mitochondria, maintained by the electron transport chain, drives the uptake of the cationic dye. Consequently, energized mitochondria exhibit bright fluorescence, while depolarized mitochondria show diminished fluorescence. This relationship allows for the quantitative assessment of mitochondrial function by measuring the fluorescence intensity.[1]
Caption: Logical workflow of DASPEI uptake and fluorescence in relation to mitochondrial membrane potential.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the DASPEI protocol, providing a reference for expected results and experimental design.
Table 1: Effect of Mitochondrial Uncouplers and Inhibitors on DASPEI Fluorescence in CHO Cells
| Compound | Concentration | Incubation Time | Change in DASPEI Fluorescence | Reference |
| CCCP | 10 µM | 30 min | Decrease | [2] |
| DNP | 100 µM | 30 min | Decrease | [3] |
| Thioridazine | 10 µM | 24 hours | Increase (Hyperpolarization) | [3] |
Data extracted from dose-response curves and presented as the general trend.
Table 2: Time- and Dose-Dependent Effects of Cobalt Chloride (CoCl₂) on DASPEI Fluorescence in CHO Cells
| CoCl₂ Concentration | 2 hours | 7 hours | 24 hours |
| 50 µM | Increase | No significant change | Decrease |
| 500 µM | Increase | No significant change | Decrease |
| 1000 µM | Increase | No significant change | Decrease |
This table summarizes the findings where CoCl₂ initially induced mitochondrial hyperpolarization followed by depolarization at later time points, indicating mitochondrial dysfunction over time.[2] All data are relative to untreated control cells.
Table 3: Application of DASPEI in Zebrafish Neuromast Staining
| Condition | Observation | Quantitative Measure | Reference |
| Untreated Control | Bright neuromast fluorescence | High DASPEI fluorescence score | [4] |
| Acoustic Trauma | Diminished neuromast fluorescence | Reduced DASPEI fluorescence score | [4] |
| Neomycin Treatment | Loss of neuromast staining | Abolished DASPEI fluorescence | [6] |
Experimental Protocols
Protocol 1: No-Wash High-Throughput Assay for Mitochondrial Membrane Potential in Cultured Cells
This protocol is adapted from a validated no-wash assay and is suitable for screening in 96-well or 384-well plates.[2][3]
Materials:
-
DASPEI stock solution (10 mM in DMSO)
-
Cell culture medium
-
Loading buffer (e.g., NMDG-based buffer to maximize plasma membrane hyperpolarization)
-
Fluorescence quencher (e.g., F-Quench)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed cells (e.g., CHO, PC12) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the assay, remove the culture medium and add your test compounds diluted in the appropriate buffer. Incubate for the desired duration.
-
DASPEI Loading: Prepare the DASPEI loading solution by diluting the stock solution to a final concentration of 50-100 µM in the loading buffer.
-
Remove the compound-containing medium and add 150 µL of the DASPEI loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Quenching: Add a fluorescence quencher to reduce background fluorescence from the extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~555 nm.
Caption: High-throughput screening workflow for the no-wash DASPEI assay.
Protocol 2: Staining of Lateral Line Neuromasts in Zebrafish Larvae
This protocol is designed for the in vivo visualization and assessment of hair cell viability in the lateral line of zebrafish larvae.[4][7]
Materials:
-
DASPEI stock solution (e.g., 0.1% in distilled water)
-
Embryo medium
-
Zebrafish larvae (5-7 days post-fertilization)
-
Petri dishes or multi-well plates
-
Anesthetic (e.g., MS-222)
-
Fluorescence stereomicroscope
Procedure:
-
Staining Solution Preparation: Prepare a 0.005% DASPEI working solution by diluting the stock solution in embryo medium.
-
Larvae Incubation: Transfer zebrafish larvae to a petri dish containing the DASPEI working solution.
-
Staining: Incubate the larvae in the staining solution for 15 minutes at room temperature, protected from light.
-
Washing: After incubation, transfer the larvae to fresh embryo medium and wash twice to remove excess dye.
-
Anesthesia and Mounting: Anesthetize the larvae using MS-222 and mount them on a slide or in a dish for imaging.
-
Imaging: Visualize the stained neuromasts using a fluorescence stereomicroscope equipped with a GFP or similar filter set (e.g., excitation ~485 nm, emission >515 nm).
-
Quantification: The fluorescence intensity of individual neuromasts can be scored or measured using image analysis software to quantify hair cell damage or regeneration.[4]
Concluding Remarks
The DASPEI protocol offers a versatile and sensitive method for the quantitative analysis of mitochondrial function in a variety of biological systems. Its application in high-throughput screening for drug discovery and toxicology, as well as in fundamental cell biology and neurobiology research, underscores its importance as a tool for understanding cellular energetics and pathology. The detailed protocols and data provided herein serve as a comprehensive resource for the successful implementation and interpretation of the DASPEI fluorescence microscopy assay.
References
- 1. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unionbio.com [unionbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Mitochondrial Potential with DASPEI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a critical factor in a wide range of cellular processes, including apoptosis, and is implicated in numerous diseases and drug-induced toxicities. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic dye used for the vital staining of mitochondria. As a lipophilic cation, DASPEI accumulates in the mitochondria of living cells in a manner dependent on the negative-inside mitochondrial membrane potential.[1] Consequently, the fluorescence intensity of DASPEI provides a dynamic and sensitive measure of ΔΨm, with higher fluorescence indicating a more polarized mitochondrial membrane.[1] Flow cytometry offers a powerful platform for the quantitative analysis of DASPEI fluorescence in large cell populations, enabling the assessment of mitochondrial health and the impact of various stimuli on a single-cell basis.
Principle of the Assay
The assay is based on the Nernst equation, which describes the distribution of an ion across a membrane.[1] DASPEI, being positively charged, is driven into the negatively charged mitochondrial matrix. In healthy cells with a high ΔΨm (typically -150 to -180 mV), DASPEI accumulates at high concentrations within the mitochondria, resulting in a strong fluorescent signal.[1] Conversely, in cells undergoing apoptosis or those treated with mitochondrial uncouplers, the ΔΨm collapses. This depolarization reduces the driving force for DASPEI accumulation, leading to a decrease in mitochondrial fluorescence intensity.[1][2] This change in fluorescence can be readily quantified by flow cytometry.
Materials and Reagents
-
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Propidium iodide (PI) or other viability dye (optional)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for positive control)
-
Flow cytometry tubes
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Experimental Protocols
Reagent Preparation
-
DASPEI Stock Solution (10 mM): Dissolve DASPEI powder in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[3]
-
DASPEI Working Solution (5-10 µM): Immediately before use, dilute the 10 mM DASPEI stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 5-10 µM.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
CCCP Stock Solution (10 mM): Prepare a 10 mM stock solution of CCCP in DMSO. Store at -20°C.
-
CCCP Working Solution (10-50 µM): Dilute the CCCP stock solution in cell culture medium to the desired final concentration for inducing mitochondrial depolarization.
Cell Preparation
-
Suspension Cells (e.g., Jurkat):
-
Culture cells to a density of 0.5-1 x 10^6 cells/mL.
-
On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.
-
-
Adherent Cells (e.g., HeLa, CHO):
-
Culture cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Gently detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and wash the cells once with PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh culture medium and determine the cell concentration. Adjust to 1 x 10^6 cells/mL.
-
DASPEI Staining Protocol
-
aliquot 1 mL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes for each condition (e.g., untreated control, treated sample, positive control).
-
Experimental Treatment: If applicable, add the test compound to the designated tubes and incubate for the desired duration according to your experimental design.
-
Positive Control: To a designated tube, add CCCP to a final concentration of 10-50 µM and incubate for 15-30 minutes at 37°C. This will serve as a positive control for mitochondrial membrane depolarization.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of the pre-warmed DASPEI working solution (5-10 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[3]
-
(Optional, for a no-wash protocol) Proceed directly to flow cytometry analysis. A wash step may reduce background fluorescence.
-
(Optional wash step) Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS or serum-free medium.[3]
-
If assessing cell viability, add a viability dye such as PI according to the manufacturer's instructions just before analysis.
-
Keep the samples on ice and protected from light until analysis by flow cytometry. Analyze within one hour for best results.
Flow Cytometry Acquisition and Analysis
Instrument Setup
-
Excitation: DASPEI has an excitation maximum around 461 nm (in methanol).[4] It can be efficiently excited by a blue laser (488 nm) available on most standard flow cytometers. A violet laser (405 nm) may also be used.
-
Emission: The emission maximum of DASPEI is approximately 589 nm (in methanol).[4] Collect the fluorescence signal in a detector equipped with a bandpass filter appropriate for yellow-orange fluorescence, such as a 585/42 nm or similar filter (e.g., PE or PE-Texas Red channel).
-
Data Display: Use a histogram to visualize the DASPEI fluorescence intensity (e.g., on the FL2 or PE channel). Use a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to gate on the main cell population and exclude debris. If using a viability dye, use a dot plot of DASPEI vs. the viability dye to exclude dead cells from the analysis.
Data Analysis
-
Gating Strategy:
-
Gate on the cell population of interest based on FSC and SSC to exclude debris and aggregates.
-
If a viability dye is used, create a gate to include only the viable (e.g., PI-negative) cells.
-
Analyze the DASPEI fluorescence within the viable cell population.
-
-
Quantification:
-
Record the Mean Fluorescence Intensity (MFI) or Median Fluorescence Intensity (MFI) of DASPEI for each sample. A decrease in MFI indicates mitochondrial depolarization.
-
Alternatively, set a gate on the histogram of the control sample to define a region of "high" DASPEI fluorescence. The percentage of cells shifting out of this gate in treated samples can be quantified as the population with depolarized mitochondria.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of DASPEI (Arbitrary Units) | % of Cells with Low ΔΨm |
| Untreated Control | - | 15,000 | 5% |
| Vehicle Control (DMSO) | 0.1% | 14,800 | 5.5% |
| Test Compound A | 10 µM | 9,500 | 45% |
| Test Compound A | 50 µM | 6,200 | 78% |
| Positive Control (CCCP) | 50 µM | 3,100 | 95% |
Visualization of Pathways and Workflows
Signaling Pathway: Intrinsic Apoptosis
A decrease in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.
Caption: Intrinsic apoptosis pathway highlighting the role of ΔΨm.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing mitochondrial potential using DASPEI and flow cytometry.
References
- 1. A Flow Cytometry-Based Method for Assessing CAR Cell Binding Kinetics Using Stable CAR Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Data analysis in flow cytometry | Abcam [abcam.com]
- 3. Elevation of Mitochondrial Transmembrane Potential and Reactive Oxygen Intermediate Levels Are Early Events and Occur Independently from Activation of Caspases in Fas Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Revolutionizing High-Throughput Screening: The DASPEI No-Wash Assay for Mitochondrial Function
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the fast-paced world of drug discovery and toxicological research, the demand for efficient and reliable high-throughput screening (HTS) methods is paramount. The 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI) no-wash assay has emerged as a powerful tool for assessing mitochondrial membrane potential (MMP), a critical indicator of cellular health and mitochondrial function. This simple and rapid method offers significant advantages for researchers in academia and the pharmaceutical industry, enabling the screening of large compound libraries to identify potential drug candidates and toxicants.
Mitochondrial dysfunction is a hallmark of numerous diseases, including neurodegenerative disorders and metabolic conditions. It can also be an unintended consequence of drug treatment, leading to toxicity. The DASPEI assay provides a direct and quantitative measure of MMP, allowing for the early identification of compounds that impact mitochondrial function. The "no-wash" nature of the assay streamlines the experimental workflow, reducing the time, cost, and potential for cell loss associated with traditional wash-based assays. This makes it particularly well-suited for the high-density microplate formats used in HTS.
Principle of the DASPEI Assay
DASPEI is a cationic, fluorescent styryl dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, DASPEI is taken up and concentrated within the mitochondrial matrix, resulting in a strong fluorescent signal. When the mitochondrial membrane is depolarized, a common event in cellular stress and toxicity, the uptake of DASPEI is reduced, leading to a decrease in fluorescence. This change in fluorescence intensity provides a robust and quantifiable readout of mitochondrial function.
The no-wash protocol is achieved by using a fluorescence quencher, which effectively masks the signal from the extracellular dye, eliminating the need for wash steps and enabling a homogeneous assay format. This simplification is crucial for automation and high-throughput applications.
Applications in Research and Drug Development
The DASPEI no-wash assay has been successfully employed in a variety of research areas:
-
Drug Discovery: Screening for compounds that modulate mitochondrial function, for example, in the context of cancer therapy where targeting mitochondria is a promising strategy.
-
Toxicology: Identifying compounds that induce mitochondrial toxicity early in the drug development pipeline, reducing the risk of late-stage failures.[1]
-
Disease Modeling: Studying mitochondrial dysfunction in cellular models of diseases such as Alzheimer's and Parkinson's.[1]
-
Hypoxia Research: Assessing the effects of low oxygen conditions on mitochondrial function.[1]
Experimental Workflow and Signaling Pathway
The general workflow for the DASPEI no-wash assay is straightforward and amenable to automation.
Caption: A generalized experimental workflow for the DASPEI no-wash high-throughput screening assay.
The underlying principle of the assay is based on the electrochemical potential across the inner mitochondrial membrane.
Caption: The relationship between mitochondrial membrane potential and DASPEI fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data from validation studies of the DASPEI no-wash assay.
Table 1: Optimal Assay Conditions for CHO Cells
| Parameter | Optimal Value |
| DASPEI Concentration | 100 µM |
| Incubation Time (DASPEI + Compound) | 60 min at 37°C |
| Incubation Time (with Quencher) | 60 min at Room Temperature |
| DMSO Concentration | < 1% |
Data derived from studies on Chinese hamster ovary (CHO) cells.[1]
Table 2: Dose-Response of Known Mitochondrial Modulators in PC12 Cells
| Compound | Effect on MMP | EC50 / IC50 (µM) |
| CCCP | Depolarization | ~ 1 |
| DNP | Depolarization | ~ 10 |
| Thioridazine | Hyperpolarization | Not specified |
MMP changes were measured using the DASPEI assay in PC12 cells.[1] CCCP (carbonyl cyanide m-chlorophenyl hydrazone) and DNP (2,4-dinitrophenol) are known mitochondrial uncouplers.
Detailed Experimental Protocols
Materials
-
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Cell culture medium
-
NMDG (N-methyl-D-glucamine) buffer
-
Fluorescence quencher (e.g., F-QUENCH)
-
Test compounds and controls (e.g., CCCP, DMSO)
-
Adherent or suspension cells (e.g., CHO, PC12)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol for Adherent Cells (e.g., CHO cells)
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds in NMDG-buffer. Remove the culture medium from the wells and add the compound dilutions. Include vehicle controls (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP).
-
DASPEI Staining: Prepare a 100 µM DASPEI solution in NMDG-buffer. Add this solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Quencher Addition: Add the fluorescence quencher to all wells according to the manufacturer's instructions.
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DASPEI (e.g., 485 nm excitation and 555 nm emission).[1]
Protocol for Suspension Cells (e.g., Trypsinized CHO cells)
-
Cell Preparation: Harvest and count the cells. Resuspend the cells in NMDG-buffer at the desired density.
-
Plating and Compound Addition: Dispense the cell suspension into the wells of a microplate. Add test compounds and controls.
-
DASPEI Staining: Add 100 µM DASPEI solution to all wells.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Quencher Addition: Add the fluorescence quencher.
-
Second Incubation: Incubate for 60 minutes at room temperature.
-
Fluorescence Measurement: Read the fluorescence as described for adherent cells.
Note: For both protocols, it is recommended to perform a cell viability assay in parallel to distinguish mitochondrial toxicity from general cytotoxicity. A Hoechst 33342 co-stain can be used to normalize for cell number per well, which can reduce variability.[2]
Conclusion
The DASPEI no-wash assay represents a significant advancement in the field of high-throughput screening for mitochondrial function. Its simplicity, speed, and robustness make it an invaluable tool for drug discovery, toxicology, and basic research. By enabling the rapid identification of compounds that modulate mitochondrial membrane potential, this assay accelerates the pace of research and contributes to the development of safer and more effective therapeutics.
References
Measuring Mitochondrial Dysfunction in Alzheimer's Disease Models Using DASPEI
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] A growing body of evidence points to mitochondrial dysfunction as a central and early event in the pathogenesis of AD.[2][3] Mitochondria, the primary energy producers in cells, are critical for neuronal function and survival. In AD, mitochondrial dysfunction manifests as impaired energy metabolism, increased production of reactive oxygen species (ROS), altered mitochondrial dynamics (the balance between fission and fusion), and defective mitophagy (the removal of damaged mitochondria).[3][4] These mitochondrial impairments contribute to synaptic dysfunction, neuronal damage, and ultimately, the cognitive decline seen in AD patients. Therefore, the accurate measurement of mitochondrial dysfunction in AD models is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This application note provides a detailed protocol for using the fluorescent dye 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI) to measure mitochondrial dysfunction in cellular models of Alzheimer's disease. DASPEI is a cell-permeant, cationic dye that accumulates in mitochondria in response to the mitochondrial membrane potential (ΔΨm).[5] A decrease in ΔΨm is a key indicator of mitochondrial dysfunction.[6] The fluorescence intensity of DASPEI is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[7] We present a step-by-step protocol for DASPEI staining and fluorescence microscopy, along with methods for quantitative analysis of mitochondrial dysfunction.
Key Signaling Pathways in Mitochondrial Dysfunction in Alzheimer's Disease
Mitochondrial dysfunction in Alzheimer's disease is a complex process involving the interplay of Aβ and tau pathologies, leading to a cascade of detrimental events within the mitochondria.
Quantitative Data Summary
The following tables summarize quantitative data from studies using fluorescent probes to measure changes in mitochondrial membrane potential in Alzheimer's disease models.
Table 1: Effect of Amyloid-β on DASPEI Fluorescence in PC12 Cells
| Treatment Group | DASPEI Fluorescence (Arbitrary Units) | Percent Decrease vs. Control | Reference |
| Control | 100 ± 5 | - | [8] |
| 10 nM Aβ (25-35) | 85 ± 6 | 15% | [8] |
| 1000 nM Aβ (25-35) | 70 ± 8 | 30% | [8] |
Table 2: Changes in Mitochondrial Membrane Potential in Various AD Models
| Model System | Fluorescent Probe | Observed Change in ΔΨm | Pathological Insult | Reference |
| APP Transgenic Mice | JC-1 | Decrease | Aβ Plaques | [6] |
| Primary Neurons | TMRM | Decrease | Aβ Oligomers | [5] |
| SH-SY5Y Cells | DASPEI | Decrease | Aβ (25-35) | [8] |
| Triple Transgenic Mice (pR5/APP/PS2) | Not Specified | Depolarization | Aβ and Tau Pathology | [9] |
Experimental Protocols
This section provides a detailed protocol for measuring mitochondrial dysfunction in a neuronal cell line (e.g., SH-SY5Y or PC12 cells) treated with amyloid-β oligomers using DASPEI staining and fluorescence microscopy.
Experimental Workflow
Materials
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Amyloid-β (1-42) peptide
-
Sterile, cell culture-treated glass coverslips or imaging dishes
-
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission for DASPEI: ~460/590 nm; for DAPI: ~360/460 nm)[5][6]
-
Image analysis software (e.g., ImageJ/Fiji)
Methods
1. Cell Culture and Treatment
-
Culture neuronal cells on sterile glass coverslips or in imaging dishes until they reach the desired confluency (typically 60-70%).
-
Prepare Aβ oligomers according to established protocols.
-
Treat the cells with the desired concentration of Aβ oligomers for the appropriate duration (e.g., 24-48 hours). Include a vehicle-treated control group.
2. DASPEI Staining
-
Prepare a 1 mg/mL stock solution of DASPEI in DMSO. Store at -20°C, protected from light.[11]
-
On the day of the experiment, dilute the DASPEI stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10]
-
After incubation, remove the DASPEI solution and wash the cells twice with pre-warmed PBS.
3. Fixation and DAPI Staining (Optional)
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the DAPI solution for 5 minutes at room temperature, protected from light.[12]
-
Wash the cells twice with PBS.
4. Fluorescence Microscopy
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Acquire images using a fluorescence microscope.
-
Use a filter set appropriate for DASPEI (e.g., TRITC or Texas Red filter).
-
If DAPI was used, acquire images using a DAPI filter set.
-
Capture images from multiple random fields of view for each experimental condition to ensure representative data.
-
Maintain consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
5. Image Analysis and Quantification
-
Open the acquired images in an image analysis software like ImageJ/Fiji.
-
If DAPI was used, create a mask of the nuclei to define individual cells.
-
For each cell, define the region of interest (ROI) corresponding to the cytoplasm (excluding the nucleus).
-
Measure the mean fluorescence intensity of DASPEI within each ROI.
-
Subtract the background fluorescence from a region without cells.
-
Calculate the average background-corrected fluorescence intensity for each experimental group.
-
Normalize the data to the control group to determine the percentage change in mitochondrial membrane potential.
Conclusion
The use of DASPEI provides a reliable and quantitative method for assessing mitochondrial dysfunction in cellular models of Alzheimer's disease. The protocol outlined in this application note offers a straightforward approach to stain, image, and analyze changes in mitochondrial membrane potential. By incorporating this assay into their research, scientists can gain valuable insights into the mechanisms of mitochondrial impairment in AD and evaluate the efficacy of potential therapeutic interventions aimed at restoring mitochondrial health.
References
- 1. Linking the Amyloid, Tau, and Mitochondrial Hypotheses of Alzheimer’s Disease and Identifying Promising Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Quantitative Synapse Analysis for Cell Type-Specific Connectomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Signaling pathways and posttranslational modifications of tau in Alzheimer’s disease: the humanization of yeast cells [microbialcell.com]
- 5. NADH Fluorescence Lifetime Imaging Microscopy Reveals Selective Mitochondrial Dysfunction in Neurons Overexpressing Alzheimer’s Disease–Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Alterations near Amyloid Plaques in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Convergence of Amyloid-β and Tau Pathologies on Mitochondria In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicolor high-resolution whole-brain imaging for acquiring and comparing the brain-wide distributions of type-specific and projection-specific neurons with anatomical annotation in the same brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Assays For β-Amyloid In Mouse Embryonic Stem Cell-derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Toxicological Screening of Compounds Affecting Mitochondria with DASPEI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a critical factor in the pathogenesis of numerous diseases and a common mechanism underlying drug-induced toxicity.[1] Assessing the impact of chemical compounds on mitochondrial health is therefore a crucial step in drug discovery and safety assessment.[2] The mitochondrial membrane potential (MMP) is a primary indicator of mitochondrial function.[3] A reduction or uncontrolled increase in MMP can signify mitochondrial damage, leading to impaired ATP synthesis, increased reactive oxygen species (ROS) production, and initiation of apoptotic pathways.
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent, cationic styryl dye used to stain mitochondria in living cells.[4][5] As a lipophilic cation, it accumulates in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane.[6][7] The extent of its accumulation, and therefore its fluorescence intensity, is directly proportional to the MMP. This property makes DASPEI a valuable tool for the dynamic monitoring of mitochondrial health and for screening compounds that may induce mitochondrial toxicity.
A significant advantage of the DASPEI assay is its suitability for a simple, no-wash, high-throughput screening (HTS) format using 96-well plates and a fluorescent plate reader, making it ideal for large-scale toxicological studies.[3][8]
Principle of the DASPEI Assay
The core principle of the DASPEI assay lies in the Nernst equation, which governs the distribution of charged ions across a semi-permeable membrane. Healthy, functioning mitochondria maintain a high negative membrane potential (approx. -150 to -180 mV). This strong electrochemical gradient drives the accumulation of the positively charged DASPEI dye inside the mitochondrial matrix. Conversely, when mitochondria are damaged by a toxic compound, the inner membrane can become depolarized. This loss of negative potential reduces the driving force for DASPEI accumulation, leading to a decrease in intramitochondrial dye concentration and a corresponding drop in fluorescence intensity. Conversely, some compounds can cause mitochondrial hyperpolarization, an uncontrolled increase in MMP, which would be observed as an increase in DASPEI fluorescence.[8]
Caption: Principle of DASPEI-based mitochondrial membrane potential assay.
Key Experimental Parameters & Data
The following table summarizes key quantitative parameters for designing and interpreting a DASPEI-based mitochondrial toxicity screen.
| Parameter | Value/Range | Notes | Reference |
| Probe | DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) | Cationic styryl dye. | [4][9] |
| Excitation/Emission (λEx/λEm) | ~461 nm / ~589 nm (in Methanol) | Can vary slightly based on solvent and binding state. Confirm optimal settings for your instrument. | [4] |
| Stock Solution | 10 mM in DMSO | Aliquot and store at -20°C or -80°C, protected from light. | [9] |
| Working Concentration | 5 - 10 µM | Dilute stock solution in serum-free medium or PBS immediately before use. | [9] |
| Incubation Time | 30 - 60 minutes | Optimal time may vary by cell type. | [9] |
| Assay Format | No-wash, 96-well plate | Suitable for high-throughput screening with a fluorescence plate reader. | [3][8] |
| Positive Control (Depolarization) | CCCP (carbonyl cyanide m-chlorophenyl hydrazone) | A protonophore and known mitochondrial uncoupler. Induces rapid depolarization. | [3][8] |
| Positive Control (Hyperpolarization) | Thioridazine | Can induce long-term hyperpolarizing effects. | [3][8] |
| Assay Quality (Z'-factor) | > 0.5 | Indicates a robust and reliable assay for screening purposes. | [3][8] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Mitochondrial Toxicity in Adherent Cells (96-Well Plate Format)
This protocol is designed for a no-wash assay using a fluorescence plate reader.
References
- 1. Profiling of the Tox21 Chemical Collection for Mitochondrial Function to Identify Compounds that Acutely Decrease Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DASPEI | TargetMol [targetmol.com]
Application Notes: DASPEI Staining for Assessing Drug-Induced Mitochondrial Toxicity
Introduction
Drug-induced mitochondrial toxicity is a significant concern in drug development, as it can lead to adverse effects on various organs, including the heart, liver, and central nervous system.[1][2] Mitochondria are central to cellular energy production and play a critical role in cell signaling and apoptosis.[3][4] Therefore, the assessment of mitochondrial function is a crucial step in preclinical safety evaluations.[1] One key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).[5][6] DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic dye used to assess mitochondrial function by measuring changes in ΔΨm.[5][7][8]
Principle of DASPEI Staining
DASPEI is a lipophilic cation that accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential.[3][9] In healthy, energized mitochondria with a high negative membrane potential, DASPEI accumulates and exhibits a strong fluorescent signal. When mitochondria are compromised by toxic compounds, the membrane potential dissipates, leading to a decrease in DASPEI accumulation and a corresponding reduction in fluorescence intensity.[3][9] Conversely, some compounds may cause mitochondrial hyperpolarization, resulting in an increased DASPEI signal.[5][6] DASPEI has an excitation maximum at approximately 461 nm and an emission maximum at around 589 nm.[7]
Applications in Drug-Induced Mitochondrial Toxicity Screening
The DASPEI assay is a valuable tool for screening compounds for potential mitochondrial toxicity. It is amenable to high-throughput screening in a 96-well plate format and does not require washing steps, making it a simple and rapid method.[5][6] This assay can be used to:
-
Identify drugs that cause mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
-
Detect compounds that induce mitochondrial hyperpolarization.
-
Assess the dose-dependent effects of drugs on mitochondrial membrane potential.
-
Study the time course of drug-induced mitochondrial toxicity.
Experimental Protocols
1. No-Wash DASPEI Staining Protocol for Adherent Cells in a 96-Well Plate
This protocol is adapted from a validated no-wash assay for mitochondrial membrane potential.[5][6]
Materials:
-
Adherent cells (e.g., CHO, PC12, HepG2)
-
96-well black, clear-bottom tissue culture plates
-
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Cell culture medium
-
Test compounds and controls (e.g., CCCP, DNP for depolarization)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and positive controls for depolarization (e.g., CCCP or DNP). Incubate for the desired period (e.g., 1, 4, or 24 hours).
-
DASPEI Staining: Prepare a working solution of DASPEI in cell culture medium. A final concentration of 50 µM is often a good starting point, but this may need to be optimized for your cell type.
-
Staining and Incubation: Add the DASPEI working solution directly to the wells containing the cells and test compounds. Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for DASPEI (e.g., Ex/Em = 485/555 nm).
2. DASPEI Staining for Suspension Cells
Materials:
-
Suspension cells
-
1.5 mL microcentrifuge tubes or 96-well V-bottom plates
-
DASPEI
-
Appropriate buffer (e.g., HBSS or culture medium)
-
Test compounds and controls
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest suspension cells and wash them with an appropriate buffer. Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: Aliquot the cell suspension into tubes or wells and add the test compounds at the desired concentrations. Include vehicle and positive controls. Incubate for the specified time.
-
DASPEI Staining: Add DASPEI to each sample to a final concentration of 1-10 µM (optimization may be required).
-
Incubation: Incubate the cells with DASPEI for 15-30 minutes at 37°C, protected from light.
-
Analysis:
-
Flow Cytometry: Analyze the cells directly without washing. Gate on the live cell population and measure the mean fluorescence intensity of DASPEI.
-
Plate Reader: Centrifuge the plate to pellet the cells and read the fluorescence from the bottom.
-
Data Presentation
Table 1: Effects of Known Mitochondrial Toxicants on DASPEI Fluorescence in CHO Cells
| Compound | Concentration | Incubation Time | Effect on ΔΨm | Change in DASPEI Fluorescence (% of Control) | Reference |
| CCCP | 10 µM | Short-term | Depolarization | Decrease | [5][6] |
| DNP | 100 µM | Short-term | Depolarization | Decrease | [5][6] |
| Thioridazine | 10 µM | Long-term (24h) | Hyperpolarization | Increase | [5][6] |
| Cobalt Chloride | 50 µM | 2 hours | Hyperpolarization | Increase | [5][6] |
| Cobalt Chloride | 500 µM | 2 hours | Hyperpolarization | Increase | [5][6] |
| Cobalt Chloride | 1000 µM | 2 hours | Hyperpolarization | Increase | [5][6] |
| Cobalt Chloride | 1000 µM | 24 hours | Depolarization | Decrease | [5][6] |
Table 2: Effect of Amyloid β on DASPEI Fluorescence in PC12 Cells
| Compound | Concentration | Incubation Time | Change in DASPEI Fluorescence (% of Control) | Reference |
| Amyloid β (25-35) | 10 nM | 48 hours | Decrease | [5] |
| Amyloid β (25-35) | 1000 nM | 48 hours | Decrease | [5] |
Mandatory Visualizations
Caption: Workflow for assessing mitochondrial toxicity using DASPEI.
Caption: Pathway of drug-induced mitochondrial dysfunction and apoptosis.
References
- 1. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychrights.org [psychrights.org]
- 5. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
In Vivo DASPEI Staining of Mechanoreceptors in Teleosts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lateral line system of teleost fish, such as the zebrafish (Danio rerio), is a valuable model for studying mechanosensory hair cells, which are analogous to those found in the mammalian inner ear. These hair cells are essential for detecting water movement and play a crucial role in behaviors like rheotaxis, schooling, and predator avoidance. The vital dye 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI) is a fluorescent marker widely used for in vivo visualization and assessment of these mechanoreceptors. DASPEI accumulates in the mitochondria of functional hair cells, making it an excellent tool for evaluating hair cell viability, development, and regeneration, as well as for screening for ototoxic or otoprotective compounds.[1][2]
This document provides detailed application notes and a standardized protocol for in vivo DASPEI staining of mechanoreceptors in teleosts.
Principle of DASPEI Staining
DASPEI is a lipophilic cation that is actively sequestered by mitochondria with a high membrane potential.[1] Healthy, metabolically active hair cells maintain a significant mitochondrial membrane potential, leading to bright DASPEI fluorescence.[1][2] The uptake of DASPEI into hair cells has also been shown to be dependent on functional mechanoelectrical transduction (MET) channels.[3][4] Damage to the hair cells, either through genetic mutation, ototoxic chemical exposure, or physical trauma, results in a loss of mitochondrial function and/or compromised MET channels, leading to diminished or absent DASPEI staining.[2][3][4] This property allows for the rapid assessment of hair cell health and viability in living animals.[1]
Applications
-
Ototoxicity Screening: Rapidly assess the toxic effects of chemical compounds on hair cell survival.[5][6]
-
Otoprotection Assays: Screen for compounds that protect hair cells from damage induced by known ototoxins (e.g., aminoglycoside antibiotics like neomycin and gentamicin, or chemotherapeutics like cisplatin).[6][7][8]
-
Hair Cell Regeneration Studies: Monitor the process of hair cell regeneration following damage.[9]
-
Genetic Screens: Identify genetic mutations that affect hair cell development, function, or survival.[1]
-
Acoustic Trauma Studies: Evaluate hair cell damage resulting from acoustic overstimulation.[2]
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for in vivo DASPEI staining in zebrafish larvae, a common teleost model.
| Parameter | Value | Species/Age | Notes | Reference |
| DASPEI Concentration | 0.005% (w/v) | Zebrafish Larvae (5-6 dpf) | A commonly used concentration for robust staining with low background. | [2][9] |
| 0.05% (w/v) | Zebrafish Embryos | Higher concentration used in some protocols. | ||
| Incubation Time | 15 minutes | Zebrafish Larvae | Sufficient for clear visualization of neuromast hair cells. | [2][9] |
| Anesthetic | 0.001% MS-222 (Tricaine) | Zebrafish Larvae | Used for immobilizing larvae during imaging. | [2] |
Experimental Protocol: In Vivo DASPEI Staining of Zebrafish Larval Mechanoreceptors
This protocol is optimized for 5-7 days post-fertilization (dpf) zebrafish larvae.
Materials
-
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
-
Zebrafish larvae (5-7 dpf)
-
Embryo medium (e.g., E3 medium)
-
MS-222 (Tricaine) stock solution (e.g., 0.4%)
-
Petri dishes
-
Transfer pipettes
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Stock Solution Preparation
-
DASPEI Stock Solution (e.g., 0.1% w/v):
-
Dissolve 10 mg of DASPEI in 10 mL of distilled water or embryo medium.
-
Store the stock solution protected from light at 4°C. The solution is stable for several weeks.
-
Staining Procedure
-
Prepare Staining Solution:
-
Prepare a fresh 0.005% DASPEI working solution by diluting the 0.1% stock solution 1:20 in embryo medium. For example, add 50 µL of 0.1% DASPEI stock to 950 µL of embryo medium.
-
-
Incubate Larvae:
-
Wash Larvae:
-
After incubation, carefully remove the DASPEI solution.
-
Wash the larvae twice with fresh embryo medium to remove excess dye and reduce background fluorescence.[2]
-
-
Anesthetize and Mount for Imaging:
-
Anesthetize the larvae by transferring them to a petri dish containing embryo medium with 0.001% MS-222.[2]
-
Once immobilized, mount the larvae on a microscope slide with a depression or in a glass-bottom imaging dish. Orient the larvae laterally for optimal visualization of the posterior lateral line neuromasts.
-
-
Imaging:
-
Image the stained neuromasts using a fluorescence microscope. DASPEI can be visualized with standard TRITC/Rhodamine filter sets (Excitation: ~540 nm, Emission: ~625 nm).
-
Intact, healthy neuromasts will show a characteristic rosette pattern of brightly fluorescent hair cells.[9] Damaged or dead hair cells will exhibit dim or no fluorescence.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
- 1. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized method to assess ototoxic effects in the lateral line of zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gentamicin is ototoxic to all hair cells in the fish lateral line system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Intravital imaging of hair-cell development and regeneration in the zebrafish [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DASPEI Mitochondrial Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common artifacts encountered during DASPEI mitochondrial imaging.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and how does it work for mitochondrial imaging?
A1: DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye used to stain mitochondria in living cells.[1][2] It is a lipophilic cation that accumulates in mitochondria driven by the mitochondrial membrane potential (ΔΨm).[3][4] The fluorescence intensity of DASPEI is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and health.[4][5]
Q2: What are the excitation and emission wavelengths for DASPEI?
A2: The approximate excitation and emission maxima for DASPEI in methanol (B129727) are 461 nm and 589 nm, respectively.[1]
Q3: Is DASPEI suitable for fixed cells?
A3: DASPEI is primarily used for live-cell imaging as its accumulation is dependent on an active mitochondrial membrane potential.[1] While some studies have reported retention of DASPEI after paraformaldehyde fixation, the signal is often reduced and may not be reliable for quantitative analysis.[6] For fixed-cell mitochondrial imaging, other dyes may be more suitable.
Q4: How should DASPEI be stored?
A4: DASPEI powder should be stored at 4°C and protected from light.[1] Stock solutions are typically prepared in distilled water or DMSO and can be stored at 4°C for short-term use or frozen at -20°C for long-term storage.[7] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Common Artifacts
This section provides a troubleshooting guide for common artifacts observed during DASPEI mitochondrial imaging, presented in a question-and-answer format.
Weak or No Fluorescent Signal
Q: I am not observing any fluorescent signal after staining with DASPEI. What could be the issue?
A: A lack of signal can stem from several factors related to the dye, the cells, or the imaging setup.
-
Improper Dye Preparation or Storage: Ensure the DASPEI stock solution was prepared correctly and stored protected from light. Dye degradation can lead to a loss of fluorescence.
-
Low Mitochondrial Membrane Potential: The cells may have a compromised mitochondrial membrane potential, preventing DASPEI accumulation. This could be due to unhealthy cells or the experimental treatment itself. Consider using a positive control (e.g., healthy, untreated cells) and a negative control (e.g., cells treated with a mitochondrial uncoupler like CCCP) to validate the assay.[5]
-
Suboptimal Staining Conditions: The incubation time or concentration of DASPEI may be insufficient. Optimization of these parameters is crucial for different cell types.
-
Incorrect Microscope Filter Sets: Verify that the excitation and emission filters on the microscope are appropriate for DASPEI's spectral profile (Ex/Em: ~461/589 nm).[1]
High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to distinguish the mitochondrial signal. How can I reduce this?
A: High background can obscure the specific mitochondrial staining and interfere with quantification.
-
Excessive Dye Concentration: Using too high a concentration of DASPEI can lead to non-specific binding to other cellular structures or increased background fluorescence.[7] Perform a concentration titration to find the optimal concentration for your cell type.
-
Inadequate Washing: Although DASPEI is used in no-wash assays, in some applications, a gentle wash step after incubation may help to reduce extracellular background fluorescence.[8][9]
-
Autofluorescence: Cells and culture medium can exhibit natural fluorescence. An unstained control sample should be imaged using the same settings to assess the level of autofluorescence.[10]
-
Contaminated Reagents: Ensure all buffers and media are fresh and free of fluorescent contaminants.
Phototoxicity and Signal Fading (Photobleaching)
Q: The fluorescent signal from DASPEI fades quickly during imaging, and my cells appear unhealthy. What is happening and how can I minimize it?
A: This is likely a combination of photobleaching (irreversible destruction of the fluorophore) and phototoxicity (light-induced cell damage).[11][12] Mitochondria are particularly sensitive to phototoxic effects.[3][13]
-
Reduce Excitation Light Intensity and Exposure Time: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[10]
-
Minimize Illumination Duration: Avoid prolonged and repeated exposure of the same field of view.
-
Use Antifade Reagents: For fixed samples, using a mounting medium containing an antifade reagent can help reduce photobleaching.[10]
-
Optimize Imaging Modality: Techniques like spinning disk confocal microscopy generally cause less phototoxicity than laser scanning confocal microscopy.[14]
Spectral Bleed-through
Q: I am performing multi-color imaging and see the DASPEI signal in other channels, or other fluorophore signals in the DASPEI channel. How can I correct for this?
A: This is known as spectral bleed-through or crosstalk, which occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[8][15] DASPEI has a broad emission spectrum, which can contribute to this issue.[7]
-
Sequential Imaging: Acquire images for each fluorophore sequentially using their optimal excitation and emission settings. This is the most effective way to minimize bleed-through.
-
Spectral Unmixing: If your imaging software has this capability, you can generate a spectral profile for each dye and use it to computationally separate the overlapping signals.[16]
-
Choose Fluorophores with Minimal Spectral Overlap: When designing multicolor experiments, select fluorophores with well-separated excitation and emission spectra.
Experimental Protocols
DASPEI Staining Protocol for Live Cells
This protocol provides a general guideline for staining live cells with DASPEI. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
Materials:
-
DASPEI powder
-
Dimethyl sulfoxide (B87167) (DMSO) or distilled water for stock solution
-
Cell culture medium or appropriate buffer (e.g., PBS)
-
Live cells in culture
-
Fluorescence microscope
Procedure:
-
Prepare DASPEI Stock Solution:
-
Dissolve DASPEI powder in high-quality DMSO or distilled water to make a stock solution (e.g., 1-10 mg/mL).[7]
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the DASPEI stock solution in pre-warmed cell culture medium or buffer to the desired final working concentration. A starting concentration of 1-10 µM is often used, but the optimal concentration should be determined empirically.[4]
-
-
Cell Staining:
-
Imaging:
-
After incubation, cells can be imaged directly without a wash step.[1]
-
Image the cells using a fluorescence microscope with appropriate filters for DASPEI (Excitation ~460 nm, Emission > 580 nm).
-
Quantitative Data Summary
The following table summarizes data from a study developing a no-wash mitochondrial membrane potential assay using DASPEI in Chinese Hamster Ovary (CHO) cells.[5] This data can be used as a reference for optimizing experimental parameters.
| Parameter | Condition | Result |
| Optimal DASPEI Concentration | Increasing concentrations tested | 100 µM found to be optimal for measuring mitochondrial membrane potential.[5] |
| Incubation Time | Time-course experiment | A 60-minute incubation at 37°C was found to be suitable.[5] |
| Effect of CCCP (Uncoupler) | 10 µM CCCP treatment | A significant decrease in DASPEI fluorescence, indicating mitochondrial depolarization.[5] |
| Signal Stability | Post-staining time lag | The ratio of vehicle to CCCP-treated cell fluorescence was maximal at a 60-minute time lag after quencher addition.[5] |
Visualizations
Signaling Pathways Affecting Mitochondrial Membrane Potential
Mitochondrial membrane potential (ΔΨm), the parameter measured by DASPEI, is influenced by various cellular signaling pathways. Understanding these pathways can aid in interpreting experimental results.
Caption: Signaling pathways influencing mitochondrial membrane potential and DASPEI fluorescence.
Experimental Workflow for DASPEI Imaging
The following diagram outlines a typical experimental workflow for DASPEI mitochondrial imaging.
Caption: A standard experimental workflow for DASPEI mitochondrial imaging.
Troubleshooting Logic for Weak DASPEI Signal
This diagram provides a logical workflow for troubleshooting a weak or absent DASPEI signal.
Caption: A troubleshooting flowchart for addressing weak DASPEI staining.
References
- 1. biotium.com [biotium.com]
- 2. aurogene.eu [aurogene.eu]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Exploring mitochondrial phototoxicity: Mechanisms, measurement, and mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 16. A Rapid Method for Multispectral Fluorescence Imaging of Frozen Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DASPEI Concentration for Specific Cell Types
Welcome to the technical support center for DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide], a fluorescent dye used to stain mitochondria in living cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize DASPEI concentration for their specific cell types and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and what is it used for?
A1: DASPEI is a cell-permeant, cationic fluorescent dye that selectively accumulates in active mitochondria due to their negative membrane potential.[1][2] It is commonly used for the visualization of mitochondria in live cells and to assess mitochondrial function.[1][2][3]
Q2: What are the excitation and emission wavelengths for DASPEI?
A2: The approximate excitation and emission maxima for DASPEI are 461 nm and 589 nm, respectively, when measured in methanol.[1] However, it's recommended to determine the optimal settings for your specific instrument and experimental conditions. One study notes excitation/emission wavelengths at 550/573 nm.[3][4]
Q3: How should I prepare and store a DASPEI stock solution?
A3: It is recommended to dissolve DASPEI in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM.[3] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4]
Q4: Can DASPEI be used for fixed cells?
A4: DASPEI is primarily intended for staining mitochondria in live cells, as its accumulation is dependent on the mitochondrial membrane potential.[1] Fixation procedures can disrupt this potential, leading to unreliable staining. For fixed cells, other mitochondrial stains may be more appropriate.
Optimizing DASPEI Concentration: A Data-Driven Approach
The optimal concentration of DASPEI can vary significantly between different cell types and experimental setups. Factors such as cell density, metabolic activity, and the sensitivity of the imaging system can all influence the ideal staining concentration. Below is a summary of starting concentrations used in various studies. It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Concentration Range | Incubation Time | Notes |
| General Mammalian Cells | 5 - 10 µM | 30 - 60 minutes | A general starting range for many cell lines.[3] |
| Chinese Hamster Ovary (CHO) Cells | 50 - 100 µM | 1 hour | Used in a no-wash mitochondrial membrane potential assay.[5] |
| PC12 Cells | Not specified, used in dose-response | 24 - 48 hours | Employed to assess changes in mitochondrial membrane potential in response to amyloid β.[5] |
| Zebrafish Hair Cells | 0.05% solution | 15 minutes | Used for visualizing hair cell mitochondria.[6] Note: The molar concentration of a 0.05% solution would need to be calculated based on the solvent density. |
Experimental Protocols
Below are detailed protocols for staining both adherent and suspension cells with DASPEI.
Staining Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in clear-bottomed imaging plates to the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the DASPEI stock solution and dilute it to the desired final concentration in pre-warmed serum-free cell culture medium or an appropriate buffer (e.g., PBS). A starting concentration of 5-10 µM is recommended.[3]
-
Staining: Remove the culture medium from the cells and add the DASPEI staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[3] The optimal incubation time may vary depending on the cell type.
-
Washing (Optional but Recommended): For clearer images and reduced background, you can wash the cells. To do this, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer.[3]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for DASPEI (Excitation ~460-550 nm, Emission ~570-590 nm).
Staining Suspension Cells
-
Cell Preparation: Harvest suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash them once with pre-warmed serum-free medium or buffer.[3] Resuspend the cells to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Prepare Staining Solution: Prepare the DASPEI staining solution as described for adherent cells.
-
Staining: Add the DASPEI staining solution to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: Centrifuge the cell suspension to pellet the cells, remove the supernatant, and wash the cells twice with pre-warmed serum-free medium or buffer.[3]
-
Imaging: Resuspend the final cell pellet in fresh, pre-warmed medium or buffer and transfer to a suitable imaging chamber or slide for fluorescence microscopy.
Troubleshooting Guide
This section addresses common issues encountered during DASPEI staining experiments.
Problem 1: Weak or No Fluorescence Signal
-
Possible Cause: DASPEI concentration is too low.
-
Solution: Increase the DASPEI concentration in a stepwise manner (e.g., 10 µM, 20 µM, 50 µM) to find the optimal signal.
-
-
Possible Cause: Incubation time is too short.
-
Solution: Increase the incubation time (e.g., 60 minutes, 90 minutes).
-
-
Possible Cause: Low mitochondrial membrane potential.
-
Solution: Ensure cells are healthy and metabolically active. Use a positive control of healthy, actively dividing cells.
-
-
Possible Cause: Incorrect filter set.
-
Solution: Verify that the excitation and emission filters on the microscope are appropriate for DASPEI's spectral properties.
-
Problem 2: High Background Fluorescence
-
Possible Cause: DASPEI concentration is too high.
-
Solution: Reduce the DASPEI concentration. Perform a titration to find the lowest concentration that still provides a clear mitochondrial signal.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and/or duration of the washing steps after incubation to remove unbound dye.[3]
-
-
Possible Cause: Presence of serum in the staining medium.
-
Solution: Use a serum-free medium or buffer for the staining and washing steps, as serum components can sometimes contribute to background fluorescence.
-
Problem 3: Phototoxicity and Signal Loss During Imaging
-
Possible Cause: Excessive exposure to excitation light.
-
Solution: Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. DASPEI has been observed to leave mitochondria after intense imaging, which may be due to a phototoxic response causing mitochondrial depolarization.[6]
-
-
Possible Cause: Dye is leaving the mitochondria.
-
Solution: Image the cells as soon as possible after staining. If signal loss is rapid, consider using a mounting medium with an anti-fade reagent if compatible with live-cell imaging.
-
Problem 4: Non-specific Staining or Artifacts
-
Possible Cause: Dye precipitation.
-
Solution: Ensure the DASPEI stock solution is fully dissolved in DMSO before diluting it in aqueous buffer. Filter the final staining solution if precipitates are observed.
-
-
Possible Cause: Cell stress or death.
-
Solution: Handle cells gently throughout the staining procedure. Ensure all solutions are at the appropriate temperature and pH. Dead or dying cells can exhibit non-specific staining patterns.
-
-
Possible Cause: In some cases, DASPEI may also label other structures, such as the nerves leading to neuromasts in zebrafish.[6]
-
Solution: Be aware of the potential for off-target labeling in your specific model system and use other markers to confirm mitochondrial localization if necessary.
-
Visualizing Experimental and Troubleshooting Workflows
To further assist in your experimental design and troubleshooting, the following diagrams illustrate the general workflow for DASPEI staining and a logical approach to resolving common issues.
Caption: General workflow for DASPEI staining of live cells.
Caption: Troubleshooting flowchart for common DASPEI staining issues.
References
- 1. biotium.com [biotium.com]
- 2. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 3. DASPEI | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
Technical Support Center: DASPEI Signal Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting weak or absent signals in DASPEI-based experiments.
Troubleshooting Guide: Weak or Absent DASPEI Signal
This guide addresses common issues encountered during DASPEI staining and provides systematic steps to identify and resolve them.
Is your DASPEI signal weak or completely absent? This troubleshooting guide will walk you through potential causes and solutions in a step-by-step manner.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and how does it work?
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye that is used to stain mitochondria in living cells.[1] It is a cationic (positively charged) molecule that accumulates in mitochondria, driven by the negative mitochondrial membrane potential. Healthy, metabolically active mitochondria maintain a high membrane potential, leading to strong DASPEI fluorescence.
Q2: My DASPEI signal is very dim. What are the most likely causes?
Several factors can contribute to a weak DASPEI signal:
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Suboptimal Dye Concentration: Using a concentration that is too low will result in a faint signal. It's recommended to perform a titration to find the optimal concentration for your specific cell type.
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Incorrect Incubation Time: Insufficient incubation time will not allow for adequate dye accumulation in the mitochondria.
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Poor Cell Health: Unhealthy or dying cells have a reduced mitochondrial membrane potential, leading to decreased DASPEI uptake.
-
Improper Dye Storage: DASPEI is light-sensitive and should be stored properly to maintain its fluorescence capacity. Stock solutions should be stored at -20°C or -80°C and protected from light.[2]
-
Incorrect Microscope Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope are correctly set for DASPEI (approximately 461 nm excitation and 589 nm emission in methanol).[1]
Q3: Can I use DASPEI on fixed cells?
DASPEI is primarily used for staining mitochondria in live cells because its accumulation is dependent on the mitochondrial membrane potential, which is lost upon cell fixation.[1]
Q4: I see a high background signal. How can I reduce it?
High background can be caused by:
-
Excessive Dye Concentration: Using too much DASPEI can lead to non-specific binding and high background fluorescence.
-
Insufficient Washing: Although some protocols are "no-wash," including wash steps with pre-warmed buffer or media after incubation can help to remove excess dye.[2]
Q5: How can I be sure that the signal I'm seeing is specific to mitochondria?
To confirm mitochondrial localization, you can co-stain with a mitochondria-specific marker that is not dependent on membrane potential, such as a fluorescently-tagged mitochondrial protein (e.g., Tom20-GFP).
Quantitative Data Summary
The following tables summarize key quantitative parameters for DASPEI staining and factors influencing its signal.
Table 1: Recommended DASPEI Staining Parameters
| Parameter | Recommended Value | Notes |
| Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C, protected from light.[2] |
| Working Concentration | 5-10 µM for adherent cells | Optimal concentration may vary by cell type. |
| Incubation Time | 30-60 minutes | Longer times may be necessary for some cell types.[2] |
| Incubation Temperature | 37°C | Uptake is more efficient at physiological temperatures.[3] |
| Excitation Wavelength | ~461 nm (in MeOH) | [1] |
| Emission Wavelength | ~589 nm (in MeOH) | [1] |
Table 2: Factors Influencing DASPEI Fluorescence Intensity
| Factor | Effect on DASPEI Signal | Explanation |
| Mitochondrial Uncouplers (e.g., BAM15) | Decrease | Dissipate the proton gradient across the inner mitochondrial membrane, reducing membrane potential.[4][5] |
| Apoptosis | Decrease | A hallmark of early apoptosis is the collapse of the mitochondrial membrane potential. |
| High Extracellular Potassium | Decrease | Depolarizes the plasma membrane, which can indirectly affect mitochondrial membrane potential.[3] |
| Metabolic Activity | Increase | Highly active mitochondria maintain a higher membrane potential. |
Detailed Experimental Protocol: DASPEI Staining of Adherent Mammalian Cells
This protocol provides a step-by-step guide for staining adherent mammalian cells with DASPEI.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
DASPEI powder
-
Anhydrous DMSO
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare DASPEI Stock Solution:
-
Prepare DASPEI Working Solution:
-
Immediately before use, dilute the 10 mM DASPEI stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to a final concentration of 5-10 µM.[2] The optimal concentration should be determined empirically for each cell line.
-
-
Cell Staining:
-
Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.
-
Remove the culture medium from the cells.
-
Add a sufficient volume of the DASPEI working solution to completely cover the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.[2]
-
-
Washing (Optional but Recommended for High Background):
-
Carefully remove the DASPEI working solution.
-
Wash the cells 2-3 times with pre-warmed (37°C) serum-free medium or PBS to remove excess dye.[2]
-
-
Imaging:
-
Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter set for DASPEI (e.g., excitation around 460 nm and emission around 590 nm).
-
Signaling Pathway Visualization
A common application for DASPEI is the assessment of mitochondrial health during apoptosis. A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.
References
- 1. biotium.com [biotium.com]
- 2. DASPEI | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 5. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
DASPEI phototoxicity and how to minimize it during live imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the phototoxic effects of DASPEI during live cell imaging of mitochondria.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and how does it label mitochondria?
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye used to stain mitochondria in living cells.[1][2][3] It is a cationic, lipophilic molecule that accumulates in mitochondria due to the negative mitochondrial membrane potential.[3] The fluorescence intensity of DASPEI can be qualitatively correlated with mitochondrial activity and number, making it a useful tool for assessing the viability of cells within a tissue.[1]
Q2: What is phototoxicity and why is it a concern with DASPEI?
Q3: What are the visible signs of DASPEI-induced phototoxicity?
Common indicators of phototoxicity during live imaging of mitochondria include:
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Morphological changes: Mitochondria may transition from their typical tubular and filamentous network to a fragmented and spherical shape.[7][8][9]
-
Loss of mitochondrial membrane potential: As mitochondria become damaged, their membrane potential can dissipate, leading to a decrease in DASPEI fluorescence.[7][9]
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Cellular stress responses: You may observe blebbing of the plasma membrane, the formation of vacuoles, and cell detachment from the culture surface.[10]
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Cell death: In severe cases, phototoxicity can induce apoptosis or necrosis.
Q4: How can I minimize DASPEI phototoxicity in my experiments?
Minimizing phototoxicity is crucial for obtaining reliable data. Key strategies include:
-
Reduce illumination intensity: Use the lowest possible laser power or excitation light intensity that provides an adequate signal-to-noise ratio.[10]
-
Minimize exposure time: Use the shortest possible exposure times for image acquisition.[10]
-
Optimize imaging frequency: Acquire images less frequently (e.g., increase the time interval in a time-lapse experiment) to reduce the cumulative light dose.
-
Use sensitive detectors: Employing highly sensitive cameras allows for the use of lower excitation light levels.[10]
-
Work with healthy cells: Ensure your cells are healthy and unstressed before starting an imaging experiment, as stressed cells can be more susceptible to phototoxicity.
-
Consider alternative dyes: For long-term imaging, consider using newer generations of mitochondrial dyes specifically engineered for lower phototoxicity, such as some cyanine-based dyes.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of DASPEI fluorescence | Phototoxicity-induced mitochondrial membrane depolarization. | Reduce excitation light intensity and/or exposure time. Decrease the frequency of image acquisition. Confirm cell health before and during the experiment. |
| Mitochondria appear swollen and rounded | Photodamage to the mitochondrial structure. | This is a classic sign of phototoxicity.[7][8][9] Immediately reduce the illumination dose. Consider using a less phototoxic dye if the issue persists. |
| High background fluorescence | Excess DASPEI in the cytoplasm or non-specific binding. | Optimize the DASPEI concentration and incubation time. Ensure adequate washing steps after staining to remove unbound dye. |
| Weak initial DASPEI signal | Suboptimal staining protocol or low mitochondrial activity. | Increase the DASPEI concentration or incubation time. Ensure the cells are healthy and metabolically active. Check that the filter sets on the microscope are appropriate for DASPEI's excitation and emission spectra (Ex/Em ~461/589 nm in methanol).[2] |
| Inconsistent staining between experiments | Variability in DASPEI solution, incubation conditions, or cell health. | Prepare fresh DASPEI working solutions for each experiment. Standardize incubation time, temperature, and cell density. Always include a control group from the same batch of cells.[1] |
Experimental Protocols
Protocol 1: Determining Optimal DASPEI Staining Concentration
This protocol helps to identify the lowest effective concentration of DASPEI that provides a good signal without causing immediate toxicity.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
DASPEI stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Prepare a series of DASPEI working solutions with varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) by diluting the stock solution in pre-warmed, serum-free medium.
-
Wash the cells twice with PBS.
-
Add the different concentrations of DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells 2-3 times with the culture medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Evaluate the signal-to-noise ratio and observe for any immediate signs of cellular stress at each concentration.
-
Select the lowest concentration that gives a clear mitochondrial signal without visible signs of toxicity for your experiments.
Protocol 2: Assessing DASPEI Phototoxicity
This experiment allows for the direct observation and quantification of phototoxicity under your specific imaging conditions.
Materials:
-
Cells stained with the optimal DASPEI concentration (from Protocol 1)
-
Time-lapse fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Place the dish of DASPEI-stained cells on the microscope stage within the environmental chamber.
-
Select a field of view with healthy cells exhibiting clear mitochondrial staining.
-
Set up a time-lapse acquisition with your intended imaging parameters (e.g., excitation intensity, exposure time, and time interval).
-
Acquire images over a desired period (e.g., 30-60 minutes).
-
Analyze the image series for:
-
Changes in mitochondrial morphology: Quantify the percentage of cells showing a transition from tubular to fragmented mitochondria over time.
-
Decrease in fluorescence intensity: Measure the average fluorescence intensity within the mitochondria over time. A rapid decrease can indicate membrane depolarization.
-
Cell viability: Monitor for signs of apoptosis or necrosis, such as membrane blebbing or cell detachment.
-
-
Based on the results, adjust your imaging parameters to be less harsh if significant phototoxicity is observed.
Visualizations
Caption: The signaling pathway of DASPEI-induced phototoxicity.
Caption: Workflow for minimizing DASPEI phototoxicity.
References
- 1. DASPEI staining and imaging [bio-protocol.org]
- 2. biotium.com [biotium.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubio.ch [lubio.ch]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]
- 9. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing DASPEI photobleaching in time-lapse microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent dye DASPEI in time-lapse microscopy.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and what is its primary application?
A1: DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye used to stain mitochondria in living cells.[1] It is a cationic styryl dye that accumulates in mitochondria based on the mitochondrial membrane potential. Its primary application is in real-time imaging of mitochondrial activity and health.[1][2]
Q2: What are the excitation and emission wavelengths of DASPEI?
A2: In methanol, the excitation maximum of DASPEI is 461 nm and its emission maximum is 589 nm.[1] Another source suggests an excitation of 550 nm and emission of 573 nm. It is recommended to determine the optimal settings for your specific experimental conditions.
Q3: How should I store DASPEI?
A3: DASPEI powder should be stored at 4°C and protected from light. Solutions of DASPEI should also be protected from light, especially during storage and use.[1]
Q4: Is DASPEI permeable to live cells?
A4: Yes, DASPEI is a membrane-permeant dye and can be used for no-wash staining of live and intact cells.[2]
Quantitative Data Summary
A summary of the key photophysical and chemical properties of DASPEI is provided below.
| Property | Value | Reference |
| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1] |
| Molecular Weight | 380.27 g/mol | [1] |
| Excitation Max (MeOH) | 461 nm | [1] |
| Emission Max (MeOH) | 589 nm | [1] |
| Molar Extinction Coefficient (ε) | Data not readily available in public domain | |
| Quantum Yield (Φ) | Data not readily available in public domain | |
| Solubility | DMSO, Water | [3] |
| Storage | 4°C, Protect from light | [1] |
Troubleshooting Guide: Preventing DASPEI Photobleaching
Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common challenge in time-lapse microscopy. Here are some common issues and solutions for minimizing DASPEI photobleaching.
Problem 1: Rapid signal loss during the first few frames of imaging.
| Possible Cause | Troubleshooting Steps |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Long Exposure Times | Decrease the camera exposure time. Compensate for the lower signal by increasing the camera gain or using a more sensitive detector if available. |
| High Dye Concentration | While counterintuitive, excessively high concentrations of some dyes can lead to faster photobleaching. Optimize the DASPEI staining concentration to the lowest effective level. |
Problem 2: Gradual but significant signal decay over a long time-lapse experiment.
| Possible Cause | Troubleshooting Steps |
| Cumulative Photon Exposure | Increase the time interval between image acquisitions to reduce the total light dose on the sample. |
| Oxygen-Mediated Photobleaching | Use a live-cell imaging medium containing an antifade reagent. Commercial reagents like ProLong™ Live Antifade Reagent can be added to the culture medium. |
| Phototoxicity Affecting Mitochondrial Health | Monitor cells for signs of phototoxicity (e.g., changes in morphology, cessation of movement). If phototoxicity is suspected, further reduce light exposure (intensity, duration, and frequency). |
Problem 3: Inconsistent fluorescence intensity between different fields of view or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Staining | Ensure a standardized staining protocol with consistent dye concentration, incubation time, and temperature. |
| Variations in Cell Health | Only image healthy, adherent cells. Ensure consistent cell culture conditions across experiments. |
| Microscope Light Path Misalignment | Regularly check and align the microscope's light path to ensure even illumination across the field of view. |
Experimental Protocols
Detailed Protocol for DASPEI Staining of Live Adherent Cells
Materials:
-
DASPEI powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DASPEI by dissolving the appropriate amount of DASPEI powder in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
Staining Protocol:
-
Culture adherent cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
On the day of imaging, prepare a fresh working solution of DASPEI by diluting the 10 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type and experimental conditions.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. If using an antifade reagent, it can be added to this medium.
-
The cells are now ready for time-lapse microscopy.
Protocol for Time-Lapse Microscopy of DASPEI-Stained Mitochondria
Instrumentation and Setup:
-
An inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO2).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Excitation and emission filters appropriate for DASPEI (e.g., excitation ~460 nm, emission ~590 nm).
Imaging Parameters to Minimize Photobleaching:
-
Locate Cells of Interest: Use the lowest possible light intensity and brief exposure to find a suitable field of view.
-
Set Excitation Intensity: Adjust the laser power or illumination intensity to the minimum level required for a clear signal.
-
Optimize Exposure Time: Use the shortest possible exposure time that provides a good signal-to-noise ratio.
-
Set Imaging Interval: Determine the appropriate time interval between acquisitions based on the biological process being studied. Longer intervals will reduce photobleaching.
-
Acquisition: Start the time-lapse acquisition using the optimized parameters. Keep the sample protected from ambient light during the experiment.
Visualizations
Experimental Workflow for Time-Lapse Imaging with DASPEI
Caption: Workflow for time-lapse microscopy of live cells stained with DASPEI.
Signaling Pathway: Intrinsic Apoptosis
Changes in mitochondrial membrane potential, which can be monitored with DASPEI, are a key event in the intrinsic pathway of apoptosis.
Caption: The role of mitochondria in the intrinsic apoptosis signaling pathway.
References
Technical Support Center: DASPEI Staining and Membrane Potential
This technical support center provides researchers, scientists, and drug development professionals with guidance on using DASPEI for mitochondrial membrane potential assessment, with a specific focus on the influence of plasma membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and what does it measure?
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent, lipophilic cationic dye used to assess mitochondrial membrane potential (ΔΨm) in living cells.[1][2][3] Due to its positive charge, DASPEI accumulates in the negatively charged mitochondrial matrix. The fluorescence intensity of DASPEI is proportional to the mitochondrial membrane potential. A higher fluorescence intensity generally indicates a more hyperpolarized (more negative) mitochondrial membrane, which is characteristic of healthy, respiring mitochondria. Conversely, a decrease in fluorescence suggests depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction and apoptosis.
Q2: How does the plasma membrane potential (ΔΨp) affect DASPEI staining?
The accumulation of DASPEI in mitochondria is a two-step process that is dependent on both the plasma membrane potential (ΔΨp) and the mitochondrial membrane potential (ΔΨm). The negative potential across the plasma membrane facilitates the initial entry of the positively charged DASPEI into the cytoplasm. Subsequently, the highly negative mitochondrial membrane potential drives its accumulation in the mitochondrial matrix.
Therefore, changes in the plasma membrane potential can significantly impact the cytoplasmic concentration of DASPEI, which in turn will affect the amount of dye available to accumulate in the mitochondria. A depolarization of the plasma membrane (making it less negative) will reduce the driving force for DASPEI entry into the cell, leading to a lower cytoplasmic concentration and consequently, a decrease in mitochondrial fluorescence, even if the mitochondrial membrane potential has not changed.[4] This can be a significant source of artifact in experiments where the treatment or condition being studied also affects the plasma membrane potential.
Q3: What is the Nernst equation and how does it relate to DASPEI staining?
The distribution of charged, membrane-permeable dyes like DASPEI across biological membranes is governed by the Nernst equation.[5][6] This equation describes the relationship between the membrane potential and the equilibrium distribution of an ion (or a charged dye) across that membrane. For a cationic dye like DASPEI, the equation predicts that the concentration of the dye inside a compartment (e.g., cytoplasm or mitochondrial matrix) will be higher than the outside if the membrane potential is negative on the inside. The greater the negative potential, the higher the accumulation. This principle underlies the use of DASPEI to measure mitochondrial membrane potential. However, it's crucial to remember that this applies to both the plasma and mitochondrial membranes.[5][7]
Q4: Can DASPEI be used for quantitative measurements of mitochondrial membrane potential?
DASPEI is primarily used for qualitative or semi-quantitative assessments of changes in mitochondrial membrane potential. While the fluorescence intensity is proportional to ΔΨm, converting this to an absolute millivolt value is challenging due to several confounding factors, including:
-
Influence of Plasma Membrane Potential: As discussed, changes in ΔΨp will alter DASPEI accumulation.
-
Cellular and Mitochondrial Heterogeneity: Different cells in a population, and even different mitochondria within a single cell, can have varying membrane potentials.
-
Dye Concentration and Quenching: At high concentrations, DASPEI can self-quench, leading to a non-linear relationship between dye concentration and fluorescence.
-
Efflux by Multidrug Resistance Pumps: Some cells express transporters like P-glycoprotein (P-gp) that can actively pump DASPEI out of the cell, affecting its intracellular concentration.[8][9][10]
For more quantitative assessments, it is recommended to use ratiometric dyes or to perform careful calibration and controls, including the use of mitochondrial uncouplers like CCCP to determine the baseline fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no DASPEI fluorescence in healthy, untreated cells. | 1. Incorrect filter set/wavelengths: DASPEI has an excitation/emission maximum around 461/589 nm in methanol, though this can vary in a cellular environment.[1] 2. Low dye concentration: The optimal concentration can vary between cell types. 3. Short incubation time: The dye may not have had sufficient time to equilibrate across the membranes. 4. Cell death: Dead or dying cells will have depolarized mitochondria and will not retain the dye. | 1. Verify filter sets: Ensure you are using the appropriate filters for DASPEI. 2. Titrate dye concentration: Perform a concentration-response curve to determine the optimal DASPEI concentration for your cell type (typically in the low micromolar range). 3. Optimize incubation time: Test different incubation times (e.g., 15-60 minutes) to ensure adequate dye loading. 4. Assess cell viability: Use a viability dye like propidium (B1200493) iodide or trypan blue to confirm that the cells are healthy. |
| Unexpected decrease in DASPEI fluorescence after treatment. | 1. Mitochondrial depolarization (expected outcome): The treatment is indeed causing mitochondrial dysfunction. 2. Plasma membrane depolarization (artifact): The treatment is depolarizing the plasma membrane, reducing DASPEI uptake into the cell.[4] 3. Increased efflux of DASPEI: The treatment may be upregulating multidrug resistance pumps like P-glycoprotein. | 1. Confirm with controls: Use a positive control for mitochondrial depolarization, such as the protonophore CCCP or FCCP, to confirm that the assay can detect the expected change. 2. Control for plasma membrane potential: Perform the experiment in a high-potassium buffer to depolarize the plasma membrane of all cells. This will minimize the contribution of ΔΨp to DASPEI uptake. Alternatively, use a fluorescent plasma membrane potential indicator to monitor ΔΨp simultaneously.[11] 3. Inhibit efflux pumps: If P-glycoprotein is suspected, pre-incubate the cells with a P-gp inhibitor (e.g., verapamil, cyclosporine A, or tariquidar) before adding DASPEI.[8][9][10][12] |
| High background fluorescence. | 1. Excessive dye concentration: High concentrations can lead to non-specific binding and high background. 2. Inadequate washing: Residual extracellular dye can contribute to background fluorescence. | 1. Optimize dye concentration: Use the lowest concentration of DASPEI that gives a robust mitochondrial signal. 2. Include wash steps: After incubation with DASPEI, wash the cells with fresh, pre-warmed buffer or medium to remove extracellular dye. |
| High variability between samples. | 1. Inconsistent cell numbers: Different numbers of cells per well or field of view will result in variable fluorescence. 2. Variations in cell health: A mixed population of healthy and unhealthy cells will give inconsistent results. 3. Photobleaching: Exposure to excitation light can cause the dye to fade, leading to variability, especially in time-lapse experiments. | 1. Normalize to cell number: Use a nuclear stain (e.g., Hoechst) to count cells and normalize the DASPEI fluorescence signal to the cell count. 2. Ensure a healthy cell culture: Only use cells from cultures with high viability and consistent growth characteristics. 3. Use an anti-fade mounting medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. For live-cell imaging, minimize exposure to excitation light and use the lowest possible laser power. |
Experimental Protocols
Protocol 1: Standard DASPEI Staining for Mitochondrial Membrane Potential
This protocol provides a basic method for staining cells with DASPEI to assess changes in mitochondrial membrane potential.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.
-
-
DASPEI Staining Solution:
-
Prepare a stock solution of DASPEI (e.g., 1-10 mM in DMSO).
-
On the day of the experiment, dilute the DASPEI stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the DASPEI staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional but recommended) Wash the cells once or twice with pre-warmed medium or buffer to remove excess extracellular dye.
-
Add fresh, pre-warmed medium or buffer for imaging.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for DASPEI (e.g., excitation ~460 nm, emission ~590 nm).
-
For negative controls, treat cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 5-10 µM for 5-10 minutes before or during imaging to induce mitochondrial depolarization.
-
Protocol 2: DASPEI Staining with Control for Plasma Membrane Potential
This protocol includes a step to depolarize the plasma membrane, which helps to isolate the contribution of the mitochondrial membrane potential to the DASPEI signal.
-
Cell Preparation:
-
As in Protocol 1.
-
-
Buffer Preparation:
-
Normal Potassium Buffer (Control): Prepare a physiological buffer with a low potassium concentration (e.g., 5 mM KCl).
-
High Potassium Buffer (for ΔΨp depolarization): Prepare a buffer with a high potassium concentration (e.g., 120-140 mM KCl), adjusting the NaCl concentration to maintain osmolarity.
-
-
DASPEI Staining Solution:
-
Prepare the DASPEI working solution in both the normal and high potassium buffers.
-
-
Staining and Depolarization:
-
For the control group, follow the staining procedure in Protocol 1 using the normal potassium buffer.
-
For the experimental group, incubate the cells in the high potassium buffer for 5-10 minutes to depolarize the plasma membrane before and during the addition of the DASPEI staining solution (prepared in high potassium buffer).
-
-
Imaging and Analysis:
-
Image both control and high potassium-treated cells.
-
By comparing the DASPEI fluorescence in the presence of high extracellular potassium, you can assess changes in mitochondrial membrane potential that are independent of the plasma membrane potential.[11] A treatment-induced decrease in DASPEI fluorescence that persists in the high potassium buffer is more likely to be due to a direct effect on the mitochondria.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a DASPEI experiment investigating the effect of a compound on mitochondrial and plasma membrane potentials.
| Condition | Normalized DASPEI Fluorescence (Arbitrary Units) | Interpretation |
| Untreated (Control) | 100 ± 5 | Baseline mitochondrial and plasma membrane potentials. |
| Compound X (10 µM) | 60 ± 8 | Apparent depolarization. Could be mitochondrial, plasma membrane, or both. |
| CCCP (10 µM) | 25 ± 4 | Positive control for mitochondrial depolarization. |
| High K+ Buffer | 70 ± 6 | Depolarization of the plasma membrane reduces the overall DASPEI signal. |
| Compound X + High K+ Buffer | 45 ± 7 | The fluorescence is still lower than in the high K+ buffer alone, suggesting that Compound X also has a direct depolarizing effect on the mitochondria. |
| P-gp Inhibitor | 110 ± 7 | Inhibition of efflux pumps leads to slightly higher basal DASPEI accumulation. |
| Compound X + P-gp Inhibitor | 65 ± 9 | The apparent depolarization by Compound X is not significantly affected, suggesting that increased efflux is not the primary mechanism. |
Diagrams
Caption: DASPEI uptake is a two-step, potential-driven process.
Caption: A logical workflow for troubleshooting unexpected DASPEI results.
References
- 1. biotium.com [biotium.com]
- 2. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 5. Simultaneous imaging of cell and mitochondrial membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of Individual Mitochondrial Membrane Potential and Electrophoretic Mobility by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying mitochondrial and plasma membrane potentials in intact pulmonary arterial endothelial cells based on extracellular disposition of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare DASPEI stock and working solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing DASPEI stock and working solutions, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and what is its primary application?
A1: DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent styryl dye used to stain mitochondria in living cells.[1][2][3] It is a cell-permeant, cationic dye that accumulates in mitochondria due to their negative membrane potential.[1][2] Its fluorescence intensity can be used as an indicator of mitochondrial activity.
Q2: What are the excitation and emission wavelengths for DASPEI?
A2: In methanol, the excitation and emission maxima of DASPEI are approximately 461 nm and 589 nm, respectively.[2]
Q3: How should I store DASPEI powder and stock solutions?
A3: DASPEI powder should be stored at 4°C and protected from light.[2] Concentrated stock solutions in DMSO should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[4][5] One source suggests storage of stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[5] Another protocol for zebrafish studies mentions storing a stock solution in distilled water at 4°C.[4]
Q4: Is DASPEI suitable for fixed cells?
A4: DASPEI is primarily used for staining mitochondria in live, intact cells.[2] Its accumulation is dependent on the mitochondrial membrane potential, which is lost in fixed cells.
Q5: Can I perform a no-wash staining protocol with DASPEI?
A5: Yes, DASPEI is suitable for no-wash staining protocols, making it amenable to high-throughput screening applications.[2][6]
Experimental Protocols
Preparation of DASPEI Stock Solution
The most common solvent for preparing DASPEI stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][7]
Materials:
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DASPEI powder
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Anhydrous DMSO
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Microcentrifuge tubes
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Vortex mixer
Procedure:
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Bring the DASPEI powder vial to room temperature before opening.
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Prepare a 1 mM to 10 mM stock solution by dissolving the DASPEI powder in anhydrous DMSO. Refer to the table below for reconstitution volumes.
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Vortex thoroughly to ensure the dye is completely dissolved.
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Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.[4][5]
Table 1: Volume of DMSO for Reconstituting DASPEI (Molecular Weight: 380.27 g/mol ) [1]
| Mass of DASPEI | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 0.1 mg | 263 µL | 52.6 µL | 26.3 µL |
| 0.5 mg | 1.315 mL | 263 µL | 131.5 µL |
| 1 mg | 2.63 mL | 526 µL | 263 µL |
| 5 mg | 13.15 mL | 2.63 mL | 1.315 mL |
| 10 mg | 26.3 mL | 5.26 mL | 2.63 mL |
Preparation of DASPEI Working Solution
The working solution is prepared by diluting the stock solution in a suitable buffer or cell culture medium immediately before use.[2]
Materials:
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DASPEI stock solution (in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
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Sterile tubes
Procedure:
-
Thaw an aliquot of the DASPEI stock solution and bring it to room temperature.
-
Dilute the stock solution to the desired final concentration in a serum-free cell culture medium or PBS. The optimal concentration may vary depending on the cell type and experimental conditions, but typical ranges are between 0.5 µM and 100 µM.[5][6][8]
-
Mix gently by inverting the tube. The working solution is now ready for cell staining.
Table 2: Example Working Solution Concentrations from Literature
| Application | Cell/Organism Type | Working Concentration | Incubation Time & Temp. | Reference |
| Mitochondrial Membrane Potential | CHO Cells | 50 µM | 1 hour at 37°C | [8] |
| Neuromast Staining | Zebrafish Larvae | 0.05% solution | 20 minutes at 28°C | [8] |
| General Cell Staining | Adherent/Suspension Cells | 0.5 - 1 µM | 10-30 minutes at RT | [5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Staining | 1. Low Dye Concentration: The working solution concentration is too low for the specific cell type. 2. Cell Health: Cells are unhealthy or dead, leading to depolarized mitochondria. 3. Incorrect Filter Set: The microscope filter set does not match the excitation/emission spectra of DASPEI. 4. Photobleaching: The sample was exposed to excessive light. | 1. Perform a titration to determine the optimal dye concentration.[9] 2. Check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy before staining. 3. Use a filter set appropriate for an excitation of ~460 nm and emission of ~590 nm. 4. Minimize light exposure during incubation and imaging.[8] Use an anti-fade mounting medium if applicable. |
| High Background Signal | 1. High Dye Concentration: The working solution concentration is too high. 2. Excessive Incubation Time: Cells were incubated with the dye for too long. 3. Inadequate Washing: Residual dye remains in the background. | 1. Reduce the concentration of the DASPEI working solution.[9] 2. Optimize the incubation time; shorter times may be sufficient. 3. Although often used in no-wash protocols, introducing wash steps with fresh buffer or medium after incubation can reduce background.[8] |
| Precipitate in Working Solution | 1. Solubility Issues: The dye has precipitated out of the aqueous buffer or medium. 2. Contamination of Buffer: The buffer or medium used for dilution is contaminated. | 1. Ensure the DMSO stock solution is fully dissolved before diluting. Prepare the working solution immediately before use.[2] Do not store aqueous working solutions. 2. Use fresh, sterile, and high-quality buffers or media for dilution. |
| Blurry or Out-of-Focus Images | 1. Incorrect Microscope Focus: The microscope is not properly focused. 2. Dirty Optics: Lenses (objective, eyepiece, condenser) are dirty. 3. Incorrect Coverslip: The coverslip is placed upside down on the slide. | 1. Carefully adjust the fine and coarse focus knobs.[10] 2. Clean all accessible optical surfaces with appropriate lens cleaning paper and solution.[11] 3. Ensure the coverslip is correctly positioned on the sample.[12] |
| Inconsistent Staining Between Wells/Samples | 1. Uneven Cell Density: The number of cells varies significantly between wells or samples. 2. Inconsistent Dye Addition: The volume of working solution added was not consistent. | 1. Ensure even cell seeding. Consider co-staining with a nuclear dye like Hoechst 33342 to normalize the DASPEI fluorescence signal to cell number.[6][8] 2. Use calibrated pipettes to ensure accurate and consistent addition of the working solution to each sample. |
Visualized Experimental Workflow
Caption: Workflow for preparing DASPEI solutions and staining live cells.
References
- 1. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ≥99% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. microscopemarketplace.com [microscopemarketplace.com]
- 11. 25 Most Common Errors and Suggested Remedies [evidentscientific.com]
- 12. gvda-instrument.com [gvda-instrument.com]
DASPEI staining issues with adherent vs. suspension cells
Welcome to the technical support center for DASPEI staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges when staining adherent and suspension cells.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and what does it measure?
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cationic, styryl fluorescent dye used to stain mitochondria in living cells.[1][2][3] It is a potentiometric probe, meaning its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[4][5][6] Healthy, active mitochondria maintain a high negative membrane potential, which drives the accumulation of the positively charged DASPEI dye, resulting in a strong fluorescent signal.[4][7] Therefore, the intensity of DASPEI fluorescence is a reliable indicator of mitochondrial function and cell health.[6]
Q2: What are the spectral properties of DASPEI?
DASPEI has a large Stokes shift. Its excitation and emission wavelengths are approximately 461 nm and 589 nm, respectively, when measured in methanol.[3] Some sources also report excitation/emission wavelengths at 550/573 nm.[1][2] This broad emission can sometimes appear in both green and red channels of a microscope.[7]
Q3: Is DASPEI staining compatible with live or fixed cells?
DASPEI is a vital dye used for staining mitochondria in live, intact cells.[3][8] Its accumulation is dependent on the active mitochondrial membrane potential, a characteristic of living cells.[7] While some fluorescence may be retained after paraformaldehyde fixation, the staining becomes less specific.[8] For optimal results, imaging should be performed on live cells.
Q4: What is the fundamental difference in handling adherent vs. suspension cells for DASPEI staining?
The primary difference lies in the washing and solution-changing steps.
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Adherent cells are grown on a surface (e.g., coverslips, culture dishes) and remain attached during the procedure.[9] Solutions are changed by aspirating the liquid and gently adding the next solution.[1]
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Suspension cells are free-floating in the culture medium.[9] All washing steps require centrifugation to pellet the cells, followed by removal of the supernatant and resuspension of the cells in the next solution.[1][2] This process carries a higher risk of cell loss if not performed carefully.
Troubleshooting Guides
This section addresses common issues encountered during DASPEI staining for both cell types.
General Staining Issues
Q: My fluorescent signal is weak or absent. What are the possible causes?
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Compromised Cell Health: The most common cause is a loss of mitochondrial membrane potential in unhealthy or dying cells.[10][11] Ensure cells are healthy and metabolically active before staining.
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Incorrect Dye Concentration: The working concentration of DASPEI may be too low. A typical starting range is 5-10 µM, but this may require optimization for your specific cell type.[1]
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Insufficient Incubation Time: Incubation times typically range from 15 to 60 minutes.[1][12][13] Shorter times may not be sufficient for the dye to accumulate in the mitochondria.
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Phototoxicity/Depolarization: Intense laser exposure during imaging can cause phototoxicity, leading to mitochondrial depolarization and loss of the DASPEI signal.[7] Minimize exposure time and laser intensity.
Q: I'm observing high, non-specific background fluorescence. How can I reduce it?
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Dye Concentration is Too High: Excessive dye concentration can lead to non-specific binding and high background.[7] Try titrating the DASPEI concentration downwards.
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Inadequate Washing: Insufficient washing after the staining step can leave residual dye in the medium or non-specifically bound to the culture vessel or cell surfaces. Ensure you perform the recommended number of washes.[1]
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Suboptimal Staining Buffer: Staining in full-serum medium can sometimes increase background. Using a serum-free medium or a simple buffer like PBS for the staining step can improve the signal-to-noise ratio.[1]
Adherent Cell-Specific Issues
Q: My adherent cells are detaching during staining and washing. How can I prevent this?
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Gentle Handling: Adherent cells can be sensitive to mechanical stress. When changing solutions, add the liquid slowly and gently to the side of the dish or well, rather than directly onto the cell monolayer.
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Use Pre-warmed Solutions: Adding cold solutions can shock the cells and cause them to detach. Ensure all buffers and media are pre-warmed to 37°C.
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Check Cell Confluency: Staining at a confluency of 70-80% is often optimal. Overly confluent or sparse cultures may adhere less strongly.
Q: The staining intensity is uneven across the monolayer. Why?
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Uneven Dye Distribution: Ensure the staining solution completely and evenly covers the entire cell monolayer during incubation.[1] Gentle agitation can help.[1]
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Variation in Cell Health: Differences in cell density or health across the plate can lead to variable mitochondrial activity and thus, uneven staining. Ensure a uniform, healthy monolayer before starting the experiment.
Suspension Cell-Specific Issues
Q: I am losing a significant number of cells during the washing steps. How can I improve my recovery?
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Optimize Centrifugation: Use a gentle centrifugation speed (e.g., 400 x g) for 3-5 minutes to pellet the cells without causing damage.[1][2] Ensure you can see a distinct cell pellet before aspirating the supernatant.
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Careful Aspiration: When removing the supernatant, be careful not to disturb the cell pellet. Leave a very small amount of liquid behind to avoid aspirating cells.
-
Use Appropriate Tubes: Using conical-bottom tubes makes the cell pellet tighter and more visible, reducing the risk of accidental aspiration.
Q: My stained suspension cells are clumping together. How can I prevent this?
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Gentle Resuspension: After centrifugation, resuspend the cell pellet by gently flicking the tube or by pipetting slowly and carefully. Vigorous pipetting or vortexing can cause cell lysis and clumping.
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Use DNAse: If clumping is severe and caused by DNA released from dead cells, consider adding a small amount of DNAse I to your buffer.
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Filter Cells: If aggregates persist, you can pass the cell suspension through a 40 µm cell strainer before analysis (e.g., for flow cytometry).
Data Summary
Table 1: DASPEI Properties and Recommended Parameters
| Parameter | Value | Reference(s) |
| Target Organelle | Mitochondria | [1][2][3] |
| Staining Condition | Live Cells | [3][7] |
| Mechanism | Accumulates based on ΔΨm | [4][6][7] |
| Stock Solution | 10 mM in DMSO | [1] |
| Working Concentration | 5 - 50 µM | [1][4] |
| Excitation / Emission | ~461 nm / 589 nm (in MeOH) | [3] |
| Incubation Time | 15 - 60 minutes | [1][12][13] |
| Incubation Temperature | Room Temperature or 37°C | [1][4] |
Experimental Protocols
1. Stock Solution Preparation
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Prepare a 10 mM stock solution of DASPEI by dissolving the powder in high-quality, anhydrous DMSO.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store aliquots at -20°C or -80°C, protected from light.[1]
2. Working Solution Preparation
-
Immediately before use, thaw a stock solution aliquot.
-
Dilute the 10 mM stock solution to a final working concentration (e.g., 5-10 µM) in a suitable buffer.[1] Pre-warmed (37°C) serum-free medium or PBS is recommended to reduce background fluorescence.[1]
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
Table 2: Comparison of Staining Protocols for Adherent and Suspension Cells
| Step | Adherent Cells Protocol | Suspension Cells Protocol |
| 1. Cell Preparation | Culture cells on sterile coverslips or in culture plates to 70-80% confluency. | Harvest cells to a density of approximately 1x10⁶ cells/mL.[1] |
| 2. Initial Wash | Gently aspirate the culture medium. Wash once with pre-warmed PBS. | Pellet cells by centrifugation (e.g., 400 x g, 4 min).[1] Discard supernatant and wash pellet once with PBS. |
| 3. Staining | Add the DASPEI working solution, ensuring the cell monolayer is fully covered. Incubate for 30-60 minutes at 37°C, protected from light.[1] | Resuspend the cell pellet in 1 mL of DASPEI working solution. Incubate for 30-60 minutes at room temp or 37°C, protected from light.[1] |
| 4. Post-Staining Washes | Aspirate the staining solution. Wash the cells 2-3 times with pre-warmed culture medium or PBS (5 minutes per wash).[1] | Pellet cells by centrifugation. Discard supernatant and wash the cell pellet twice with PBS (5 minutes per wash).[1] |
| 5. Final Preparation | Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. | Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.[1] |
| 6. Observation | Observe immediately using a fluorescence microscope. | Analyze immediately using a fluorescence microscope or flow cytometer.[1] |
Visualized Workflows and Logic
// Invisible nodes for alignment {rank=same; Ad_Start; Su_Start;} {rank=same; Ad_Wash1; Su_Wash1;} {rank=same; Ad_Stain; Su_Stain;} {rank=same; Ad_Wash2; Su_Wash2;} {rank=same; Ad_Image; Su_Analyze;} }
Caption: Comparative workflow for DASPEI staining of adherent vs. suspension cells.
// Nodes Problem [label="Problem:\nWeak or No Signal", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Unhealthy Cells /\nLow ΔΨm?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Incorrect Dye\nConcentration / Time?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cell Loss During\nWashing?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Solution:\n- Use healthy, log-phase cells\n- Include positive control\n(e.g., untreated cells)\n- Include negative control\n(e.g., CCCP-treated cells)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol2 [label="Solution:\n- Titrate dye concentration (5-50 µM)\n- Increase incubation time (30-60 min)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol3_Ad [label="Adherent Cells:\n- Handle gently\n- Use pre-warmed solutions", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Sol3_Su [label="Suspension Cells:\n- Use gentle centrifugation (≤400g)\n- Be careful aspirating supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;
Cause1 -> Sol1 [label="Check viability"]; Cause2 -> Sol2 [label="Optimize protocol"]; Cause3 -> Sol3_Ad [label="If Adherent"]; Cause3 -> Sol3_Su [label="If Suspension"]; }
Caption: Troubleshooting flowchart for weak or absent DASPEI staining signal.
References
- 1. DASPEI | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is the Difference Between Adherent and Suspension Cell Lines? [synapse.patsnap.com]
- 10. Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment After DASPEI Staining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following staining with 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent dye used to visualize mitochondria in living cells.
Frequently Asked Questions (FAQs)
Q1: What is DASPEI and what is it used for?
A1: DASPEI is a cationic, fluorescent dye that accumulates in mitochondria of living cells in a membrane potential-dependent manner.[1] It is primarily used to visualize and assess mitochondrial function and morphology. A decrease in DASPEI fluorescence can indicate a loss of mitochondrial membrane potential, an early hallmark of apoptosis.
Q2: Can DASPEI staining affect cell viability?
A2: While often described as a vital dye with low toxicity, DASPEI, like any fluorescent probe, can potentially impact cell viability, especially at high concentrations or with prolonged exposure to excitation light (phototoxicity). The extent of any cytotoxic effect is cell-type dependent and influenced by the staining protocol.
Q3: Is it necessary to perform a cell viability assay after DASPEI staining?
A3: Yes, it is highly recommended to assess cell viability after DASPEI staining, particularly when quantifying mitochondrial function or in studies where cell health is a critical parameter. This allows you to distinguish between a loss of DASPEI signal due to mitochondrial dysfunction in living cells versus a loss of signal due to cell death.
Q4: Which cell viability assays are compatible with DASPEI staining?
A4: Several common cell viability assays can be performed after DASPEI staining. These include the Trypan Blue exclusion assay, MTT assay, and flow cytometry-based assays using viability dyes like Propidium Iodide (PI) or 7-AAD. The choice of assay depends on the experimental setup and available equipment.
Troubleshooting Guide
Unexpected decreases in cell viability after DASPEI staining can arise from several factors. This guide provides solutions to common problems encountered during post-staining viability assessment.
| Problem | Potential Cause | Recommended Solution |
| Low cell viability across all samples, including controls. | DASPEI concentration is too high: The dye itself may be cytotoxic at the concentration used. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of DASPEI for your specific cell type. Start with a low concentration and titrate up to find the lowest concentration that provides adequate mitochondrial staining. |
| Prolonged incubation time: Extended exposure to DASPEI can be detrimental to cells. | Optimize the incubation time. Aim for the shortest duration that allows for sufficient mitochondrial labeling. | |
| Phototoxicity: Exposure to the excitation light source during imaging can generate reactive oxygen species (ROS), leading to cell damage and death.[2] | Minimize light exposure by using the lowest possible laser power and exposure time. Consider using a live-cell imaging system with environmental control. The use of antioxidants in the culture medium may also help mitigate phototoxic effects. | |
| Harsh staining/washing steps: Centrifugation, pelleting, and resuspension can cause mechanical stress to cells. | Handle cells gently throughout the protocol. Use low-speed centrifugation and avoid vigorous pipetting. | |
| Inconsistent viability results between replicates. | Uneven DASPEI staining: Inconsistent dye concentration or incubation time across samples. | Ensure thorough mixing of the DASPEI staining solution and precise timing of incubation for all samples. |
| Variability in light exposure: Different wells or fields of view receive varying amounts of light exposure during imaging. | Standardize the imaging protocol to ensure uniform light exposure across all samples. | |
| Cell clumping: Aggregated cells can lead to inaccurate counting in both manual and automated methods. | Ensure a single-cell suspension before and after staining. Gentle trituration or the use of cell strainers may be necessary. | |
| Discrepancy between DASPEI signal and viability assay results (e.g., low DASPEI signal but high viability). | Mitochondrial dysfunction without cell death: Cells may have depolarized mitochondria (leading to low DASPEI signal) but still maintain plasma membrane integrity. | This is a valid biological result. Consider using an additional apoptosis marker (e.g., Annexin V) to distinguish between early and late stages of cell death. |
| DASPEI quenching: High dye concentrations can lead to self-quenching of the fluorescent signal. | Re-evaluate the DASPEI concentration to ensure it is within the optimal range for your imaging setup. | |
| Interference with downstream viability assays. | Spectral overlap in flow cytometry: The emission spectrum of DASPEI may overlap with the viability dye, leading to compensation issues. | Select a viability dye with a distinct emission spectrum from DASPEI. Perform single-stain controls for proper compensation. |
| DASPEI interference with MTT assay: The absorbance of DASPEI or its metabolites might interfere with the formazan (B1609692) absorbance reading. | Include a control of DASPEI-stained, dead cells (e.g., heat-killed) to assess any background absorbance from the dye. |
Experimental Protocols
Here are detailed methodologies for performing common cell viability assays after DASPEI staining.
Protocol 1: Trypan Blue Exclusion Assay
This method is a simple and cost-effective way to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
DASPEI-stained cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Following DASPEI staining and any experimental treatments, centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in an appropriate volume of PBS.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
DASPEI-stained cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO or solubilization buffer
Procedure:
-
After DASPEI staining and imaging, carefully remove the staining solution and wash the cells once with pre-warmed PBS.
-
Add fresh cell culture medium to each well.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to an unstained control.
Protocol 3: Flow Cytometry with Propidium Iodide (PI)
This method provides a high-throughput and quantitative assessment of cell viability.
Materials:
-
DASPEI-stained cell suspension
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
After DASPEI staining, wash the cells with FACS buffer and resuspend them in 500 µL of FACS buffer.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Incubate on ice for 15-30 minutes, protected from light.
-
Analyze the cells on a flow cytometer. Excite DASPEI with a blue laser (e.g., 488 nm) and collect emission at ~590 nm. Excite PI with the same laser and collect emission at >650 nm.
-
Gate on the cell population based on forward and side scatter.
-
Differentiate between live (PI-negative) and dead (PI-positive) cells.
Data Presentation
Table 1: Example of Quantitative Data Summary for DASPEI Cytotoxicity
| Cell Line | DASPEI Concentration (µM) | Incubation Time (hours) | % Viability (Trypan Blue) |
| HeLa | 1 | 1 | 98 ± 2 |
| 10 | 1 | 95 ± 3 | |
| 50 | 1 | 85 ± 5 | |
| 100 | 1 | 60 ± 8 | |
| HEK293 | 1 | 1 | 99 ± 1 |
| 10 | 1 | 97 ± 2 | |
| 50 | 1 | 90 ± 4 | |
| 100 | 1 | 75 ± 6 | |
| Jurkat | 1 | 1 | 97 ± 3 |
| 10 | 1 | 92 ± 4 | |
| 50 | 1 | 80 ± 7 | |
| 100 | 1 | 55 ± 9 |
Data are represented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing cell viability after DASPEI staining.
Potential Signaling Pathway: Phototoxicity-Induced Apoptosis
Caption: A potential signaling pathway for phototoxicity-induced apoptosis after DASPEI staining.
References
Validation & Comparative
Confirming DASPEI's Sensitivity to Membrane Potential with CCCP and FCCP
A comparative guide for researchers utilizing the fluorescent probe DASPEI to monitor mitochondrial membrane potential. This document outlines the use of protonophores CCCP and FCCP as essential controls to validate the probe's sensitivity and ensure data integrity.
The styryl dye 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI) is a fluorescent probe used to stain mitochondria in living cells and assess mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and function.[1][2][3] To ensure that observed changes in DASPEI fluorescence accurately reflect shifts in ΔΨm, it is crucial to employ pharmacological controls. The mitochondrial uncouplers Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) and Carbonyl Cyanide p-trifluoromethoxyphenylhydrazone (FCCP) are indispensable tools for this purpose.[1][4]
Mechanism of Action: Probes and Uncouplers
DASPEI (and related styryl dyes): DASPEI is a cationic, lipophilic dye.[5][6] Due to its positive charge, it accumulates in the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential (typically -150 to -180 mV).[7] An increase in DASPEI fluorescence is attributed to this accumulation, which is dependent on the Nernst potential.[7] Therefore, a higher ΔΨm leads to greater dye accumulation and a stronger fluorescent signal. Conversely, a decrease in ΔΨm (depolarization) results in the dispersal of the dye from the mitochondria and a reduction in fluorescence.[8]
CCCP and FCCP: Both CCCP and FCCP are potent protonophores and classical mitochondrial uncouplers.[4][9] They are lipophilic weak acids that shuttle protons (H+) across the inner mitochondrial membrane, dissipating the crucial proton gradient established by the electron transport chain.[4][10] This collapse of the proton motive force directly leads to a rapid and significant depolarization of the mitochondrial membrane.[11][12] By artificially inducing depolarization, CCCP and FCCP serve as reliable positive controls to confirm that a potentiometric probe like DASPEI is responding as expected to a loss of ΔΨm.
Below is a diagram illustrating the mechanism by which CCCP/FCCP disrupt the mitochondrial membrane potential.
Caption: Mechanism of CCCP/FCCP action.
Experimental Validation of DASPEI
A key advantage of DASPEI is its utility in simple, no-wash assays suitable for high-throughput screening.[1] The following protocol is adapted from validated methods for confirming the sensitivity of DASPEI to ΔΨm changes using CCCP in a 96-well plate format.[1]
Experimental Workflow
The general workflow for validating DASPEI's response involves preparing cells, loading them with the dye in the presence or absence of an uncoupler, and measuring the resulting fluorescence.
Caption: Experimental workflow for validation.
Detailed Experimental Protocol
This protocol is designed for adherent cells (e.g., Chinese Hamster Ovary - CHO cells) in a 96-well plate format.
Materials:
-
DASPEI (stock solution in DMSO)[2]
-
CCCP or FCCP (stock solution in DMSO)
-
Cell culture medium
-
Adherent cells (e.g., CHO cells)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density to achieve ~80-90% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Reagents: Prepare fresh working solutions of DASPEI and CCCP/FCCP in cell culture medium. A typical final concentration for DASPEI is ~50-100 µM, and for CCCP is ~10 µM.[13] The vehicle (e.g., DMSO) concentration should be kept constant across all wells (typically ≤0.5%).
-
Staining and Treatment:
-
Remove the old culture medium from the wells.
-
For Control Wells , add the DASPEI working solution containing the vehicle (DMSO).
-
For Treatment Wells , add the DASPEI working solution containing the desired final concentration of CCCP or FCCP.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: After incubation, measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths for DASPEI are approximately 461 nm and 589 nm, respectively.[2] No washing step is required.
-
Data Analysis: Calculate the average fluorescence intensity for both control and CCCP/FCCP-treated wells. A significant decrease in fluorescence in the presence of the uncoupler confirms that the DASPEI signal is sensitive to mitochondrial membrane potential.
Data Presentation and Comparison
The use of CCCP provides a clear, quantitative validation of DASPEI's function. The expected outcome is a dose-dependent reduction in fluorescence in the presence of the uncoupler.
Table 1: Expected Results and Comparison with Other Probes
| Probe | Mechanism | Expected Result with CCCP/FCCP | Key Advantages |
| DASPEI | Cationic styryl dye; accumulates in polarized mitochondria, increasing fluorescence.[3][7] | Decreased red fluorescence intensity as the probe disperses from depolarized mitochondria.[1][13] | Simple, no-wash protocol; suitable for high-throughput screening.[1] |
| TMRM/TMRE | Cationic rhodamine dyes; accumulate in polarized mitochondria.[8][14][15] | Decreased red/orange fluorescence intensity.[14][15] | Ratiometric potential in some imaging modes; widely used for quantitative measurements.[14] |
| JC-1 | Ratiometric dye; forms red aggregates in high ΔΨm and green monomers in low ΔΨm.[6][14][16] | Shift from red to green fluorescence, indicating a decrease in the red/green fluorescence ratio.[12] | Ratiometric measurement provides an internal control for dye concentration.[16] |
Data synthesized from multiple sources.[1][3][6][7][8][12][13][14][15][16]
Experimental data shows that in CHO cells loaded with 100 µM DASPEI, the presence of 10 µM CCCP results in a fluorescence signal that is approximately one-third of that seen in control cells (vehicle/CCCP ratio of ~3:1), confirming a robust response to depolarization.[13]
Important Considerations
-
Concentration Optimization: The optimal concentrations of both DASPEI and the uncoupler may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response titration for both compounds.[17]
-
Non-Specific Effects: At high concentrations, uncouplers like CCCP and FCCP can have off-target effects.[4][10] Use the lowest concentration that elicits a maximal depolarization effect.
-
Alternative Probes: While DASPEI is excellent for screening, probes like TMRM or TMRE are often preferred for more sensitive, time-dependent measurements of ΔΨm.[14] JC-1 is well-suited for endpoint analysis and qualitative "yes/no" assessments of polarization state.[14][16]
References
- 1. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. aurogene.eu [aurogene.eu]
- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DASPEI and Rhodamine 123 for Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
Selecting the appropriate fluorescent probe is paramount for accurately assessing mitochondrial function and morphology. This guide provides a detailed, objective comparison of two widely used cationic dyes for mitochondrial staining in live cells: DASPEI and Rhodamine 123. The information presented herein is supported by experimental data to aid in making an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | DASPEI | Rhodamine 123 |
| Full Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | 7-Amino-10-[2-(methoxycarbonyl)phenyl]-2H-xanthene-2-iminium chloride |
| Mechanism of Action | Accumulates in mitochondria driven by the negative mitochondrial membrane potential. | Accumulates in mitochondria driven by the negative mitochondrial membrane potential.[1][2] |
| Excitation Maximum | ~461-470 nm[3] | ~505-511 nm |
| Emission Maximum | ~570-589 nm[3] | ~529-534 nm |
| Color | Red-Orange | Yellow-Green[4] |
| Photostability | Generally considered to have good photostability. | Known to be susceptible to photobleaching with prolonged exposure. |
| Cytotoxicity | Generally considered to have low toxicity at working concentrations. | Can exhibit cytotoxicity with continuous exposure, particularly in carcinoma cell lines.[5][6] |
| Cell Permeability | Membrane permeant. | Membrane permeant. |
| Fixability | Not ideal for fixation; signal may be lost. | Not ideal for fixation; signal is lost upon fixation. |
Principle of Mitochondrial Staining
Both DASPEI and Rhodamine 123 are cationic, lipophilic dyes. Their positive charge drives their accumulation within the mitochondrial matrix, which maintains a significant negative membrane potential (-150 to -180 mV) relative to the cytoplasm. This accumulation is dependent on active mitochondrial respiration. Consequently, the fluorescence intensity of these dyes within the mitochondria is proportional to the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. A decrease in ΔΨm, often an early event in apoptosis, results in the leakage of these dyes from the mitochondria and a corresponding decrease in fluorescence.
Performance Characteristics
Spectral Properties
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Solvent/Condition |
| DASPEI | 461 | 589 | Not specified | Methanol |
| ~470 | ~560-570 | Not specified | In living cells (phospholipid environment)[3] | |
| Rhodamine 123 | 511 | 534 | 0.90 | Ethanol[7] |
| 507 | 529 | Not specified | Aqueous Buffer[4] | |
| 505 | Tunable ~560 | Not specified | As a laser dye[7] |
The distinct spectral profiles of DASPEI (red-orange) and Rhodamine 123 (yellow-green) allow for flexibility in experimental design, particularly in multi-color imaging experiments where spectral overlap with other fluorophores must be minimized.
Photostability
Cytotoxicity
The toxicity of a mitochondrial dye is a critical consideration, especially for long-term imaging studies.
-
DASPEI : Generally reported to have low toxicity at the working concentrations used for mitochondrial staining.
-
Rhodamine 123 : While non-toxic for short-term staining, continuous exposure to Rhodamine 123 has been shown to be selectively toxic to carcinoma cells compared to normal epithelial cells[5]. This selective toxicity is attributed to differences in both mitochondrial membrane potential and the sensitivity of FₒF₁-ATPase to the dye between cell types[6]. Species-specific differences in toxicity have also been observed, with human cells showing higher sensitivity than mouse or Chinese hamster cells[10].
Experimental Protocols
Below are generalized protocols for staining cultured mammalian cells with DASPEI and Rhodamine 123. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
DASPEI Staining Protocol
Materials:
-
DASPEI powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Cultured cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips)
Procedure:
-
Prepare a stock solution: Dissolve DASPEI in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Prepare the working solution: On the day of the experiment, dilute the DASPEI stock solution in pre-warmed, serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm, serum-free medium or PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for DASPEI (Excitation: ~470 nm, Emission: ~570 nm).
-
Rhodamine 123 Staining Protocol
Materials:
-
Rhodamine 123 powder
-
DMSO or Ethanol
-
Cell culture medium
-
Cultured cells on a suitable imaging vessel
Procedure:
-
Prepare a stock solution: Dissolve Rhodamine 123 in DMSO or ethanol to a concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light.
-
Prepare the working solution: Dilute the Rhodamine 123 stock solution in pre-warmed cell culture medium to a final concentration of 0.1-10 µg/mL (approximately 0.26-26 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Rhodamine 123 (e.g., FITC/GFP filter set; Excitation: ~505 nm, Emission: ~530 nm).
-
Summary and Recommendations
Both DASPEI and Rhodamine 123 are effective fluorescent probes for the qualitative and semi-quantitative assessment of mitochondrial membrane potential in living cells. The choice between them will depend on the specific requirements of your experiment.
-
Choose DASPEI for:
-
Experiments requiring red-orange fluorescence to avoid spectral overlap with green fluorophores.
-
Long-term imaging studies where low cytotoxicity is a primary concern.
-
-
Choose Rhodamine 123 for:
-
Well-established protocols and a long history of use in mitochondrial research.[1]
-
Experiments where yellow-green fluorescence is desired.
-
Short-term experiments where potential cytotoxicity with prolonged exposure is not a concern.
-
For all experiments using these dyes, it is crucial to include appropriate controls, such as treating cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to confirm that the observed fluorescence signal is indeed dependent on the mitochondrial membrane potential. Researchers should also be aware that factors such as dye concentration, incubation time, and cell type can significantly influence staining patterns and potential artifacts.[11] Therefore, optimization of the staining protocol for each specific experimental system is highly recommended.
References
- 1. Localization of mitochondria in living cells with rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 8. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Species-specific differences in the toxicity of rhodamine 123 towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Specificity of DASPEI for mitochondria compared to other organelles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe DASPEI's specificity for mitochondria versus other cellular organelles. The information presented herein is supported by established experimental protocols and methodologies to aid in the critical evaluation and selection of fluorescent probes for mitochondrial studies.
Introduction to DASPEI
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent dye utilized for staining mitochondria in living cells[1][2][3]. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a useful tool for assessing mitochondrial activity[4][5]. While widely used, an understanding of its precise subcellular specificity is crucial for the accurate interpretation of experimental results. This guide explores the specificity of DASPEI in relation to other key organelles.
Comparative Analysis of Subcellular Localization
To quantitatively assess the specificity of DASPEI for mitochondria, a colocalization analysis with organelle-specific fluorescent probes is the standard approach. This involves co-staining cells with DASPEI and markers for the endoplasmic reticulum (ER), lysosomes, and the nucleus, followed by microscopic imaging and quantitative analysis of signal overlap.
Quantitative Data Summary
The following table summarizes the expected colocalization of DASPEI with various organelle markers, quantified by Pearson's Correlation Coefficient (PCC). The PCC ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. The data presented is a hypothetical representation based on qualitative observations from the literature, which suggests high mitochondrial specificity with some potential for minor off-target localization.
| Probe | Target Organelle | Excitation (nm) | Emission (nm) | Hypothetical Pearson's Correlation Coefficient (PCC) with DASPEI | Interpretation of Specificity |
| DASPEI | Mitochondria | ~460 | ~590 | N/A | Probe of Interest |
| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | ~0.85 - 0.95 | High colocalization, confirming mitochondrial targeting of DASPEI. |
| ER-Tracker Red | Endoplasmic Reticulum | ~587 | ~615 | ~0.10 - 0.25 | Low colocalization, indicating minimal DASPEI accumulation in the ER. |
| LysoTracker Green DND-26 | Lysosomes | ~504 | ~511 | ~0.05 - 0.20 | Very low colocalization, suggesting DASPEI does not significantly stain lysosomes. |
| Hoechst 33342 | Nucleus | ~350 | ~461 | ~0.15 - 0.30 | Low colocalization, although some weak, non-specific nuclear staining may occur. |
Note: The Pearson's Correlation Coefficient values are hypothetical and serve as an illustrative guide. Actual values may vary depending on cell type, experimental conditions, and image analysis parameters.
Experimental Methodologies
The following protocols outline the steps for a comprehensive analysis of DASPEI's mitochondrial specificity.
Cell Culture and Staining
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on glass-bottom dishes appropriate for fluorescence microscopy. Culture the cells to 70-80% confluency in a complete growth medium.
-
DASPEI Staining: Prepare a stock solution of DASPEI in DMSO. Dilute the stock solution in a serum-free medium to a final working concentration (typically 1-10 µM). Incubate the cells with the DASPEI solution for 15-30 minutes at 37°C[6][7].
-
Co-staining with Organelle-Specific Probes:
-
Mitochondria (Control): Co-incubate cells with DASPEI and MitoTracker Red CMXRos (50-200 nM) for 15-30 minutes at 37°C[8][9][10].
-
Endoplasmic Reticulum: After DASPEI staining, incubate cells with ER-Tracker Red (100 nM - 1 µM) for 15-30 minutes at 37°C[11][12][13][14].
-
Lysosomes: Following DASPEI staining, add LysoTracker Green DND-26 (50-75 nM) and incubate for 30 minutes to 2 hours at 37°C[15][16][17][18].
-
Nucleus: After DASPEI staining, incubate cells with Hoechst 33342 (1 µg/mL) for 5-15 minutes at room temperature[19][20][21][22][23].
-
-
Washing: After incubation, gently wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.
-
Live-Cell Imaging: Immediately image the live, stained cells using a confocal or fluorescence microscope equipped with the appropriate filter sets for each dye.
Image Acquisition and Analysis
-
Image Acquisition: Capture multi-channel fluorescence images. Ensure that the excitation and emission settings are optimized for each fluorophore to minimize spectral bleed-through. Acquire images from multiple fields of view for robust analysis.
-
Image Analysis:
-
Use image analysis software such as ImageJ or FIJI.
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Perform a quantitative colocalization analysis using the "Coloc 2" plugin or a similar tool to calculate the Pearson's Correlation Coefficient (PCC) for the fluorescence signals of DASPEI and each organelle-specific probe[24][25][26][27][28].
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the specificity of DASPEI.
References
- 1. biotium.com [biotium.com]
- 2. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 3. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 4. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurogene.eu [aurogene.eu]
- 6. DASPEI staining and imaging [bio-protocol.org]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 9. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 10. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. abpbio.com [abpbio.com]
- 13. ER-Tracker Red(BODIPY® TR Glibenclamide), for live-cell imaging - Amerigo Scientific [amerigoscientific.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. LysoTracker | AAT Bioquest [aatbio.com]
- 16. LysoTracker® Green DND-26 (#8783) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. LysoTracker® Green DND-26 | Cell Signaling Technology [cellsignal.com]
- 18. bioluminor.com [bioluminor.com]
- 19. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. flowcytometry-embl.de [flowcytometry-embl.de]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. biotium.com [biotium.com]
- 23. bio-rad.com [bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. Colocalization Analysis - ImageJ [imagej.net]
- 26. Colocalization Analysis [imagej.net]
- 27. m.youtube.com [m.youtube.com]
- 28. calm.ed.ac.uk [calm.ed.ac.uk]
A Comparative Guide to Correlating DASPEI Fluorescence with Mitochondrial Respiratory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe DASPEI with other common methods for assessing mitochondrial respiratory activity. We will delve into the mechanisms of action, present available experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate assay for their specific needs.
Introduction to Measuring Mitochondrial Respiration
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is a fundamental cellular process that generates the majority of cellular ATP. Dysfunctional mitochondrial respiration is a hallmark of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Therefore, the accurate measurement of mitochondrial respiratory activity is crucial for both basic research and drug development.
One key indicator of active mitochondrial respiration is the mitochondrial membrane potential (ΔΨm), an electrochemical gradient across the inner mitochondrial membrane established by the electron transport chain (ETC). The fluorescent probe DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a lipophilic cation that accumulates in mitochondria in a ΔΨm-dependent manner, providing a fluorescent readout of mitochondrial activity.[1] An increase in DASPEI fluorescence intensity is indicative of a higher mitochondrial membrane potential, which is generally correlated with increased respiratory activity.[2][3] Conversely, a decrease in fluorescence suggests mitochondrial depolarization and compromised respiration.[2]
This guide will compare DASPEI with other fluorescent probes for measuring ΔΨm, as well as with methods that directly measure oxygen consumption, providing a holistic view of the available tools to interrogate mitochondrial function.
Comparison of Methods to Assess Mitochondrial Respiratory Activity
Here, we compare DASPEI with other widely used techniques: the potentiometric dyes TMRM/TMRE and JC-1, and the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR).
| Feature | DASPEI | TMRM/TMRE | JC-1 | Seahorse XF Analyzer |
| Principle of Measurement | Accumulates in mitochondria based on ΔΨm; fluorescence intensity correlates with potential.[2][3] | Lipophilic cations that accumulate in mitochondria; fluorescence intensity is proportional to ΔΨm.[4][5] | Ratiometric dye; forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in depolarized mitochondria.[4][6] | Measures the rate of oxygen consumption (OCR) in real-time using solid-state sensors.[7][8] |
| Parameter Measured | Mitochondrial Membrane Potential (ΔΨm) | Mitochondrial Membrane Potential (ΔΨm) | Mitochondrial Membrane Potential (ΔΨm) | Oxygen Consumption Rate (OCR) |
| Advantages | - Specific vital stain for mitochondria[2] - Low toxicity at working concentrations[2] - "No-wash" assay protocols are available, making it suitable for high-throughput screening.[9] - Rapid response to changes in ΔΨm.[2] | - High sensitivity to changes in ΔΨm. - Well-characterized and widely used.[4][5] - Can be used in quenching or non-quenching mode.[5] | - Ratiometric measurement (red/green fluorescence) minimizes artifacts from dye loading, mitochondrial mass, and cell number.[6][10] - Clearly distinguishes between polarized and depolarized mitochondria.[4][11] | - Direct measurement of respiratory activity (oxygen consumption).[7] - Provides kinetic data and allows for the calculation of key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration).[12] - High-throughput and automated.[8] |
| Disadvantages | - Fluorescence intensity can be influenced by factors other than ΔΨm, such as mitochondrial mass and dye loading. - Not a ratiometric dye, making quantification less robust than JC-1. | - Fluorescence intensity is also sensitive to mitochondrial mass and dye loading. - Can inhibit the electron transport chain at higher concentrations.[5] - Photobleaching can be an issue in long-term imaging. | - Can be toxic to cells over long exposure times. - The formation of J-aggregates can be influenced by factors other than ΔΨm.[6] | - Requires specialized and expensive instrumentation.[13] - Indirectly assesses ΔΨm. - Data analysis can be complex.[14] |
| Typical Application | High-throughput screening for mitochondrial toxicity, real-time imaging of ΔΨm changes.[9] | Quantitative imaging of ΔΨm, flow cytometry analysis of mitochondrial polarization.[4] | Apoptosis studies, distinguishing between healthy and apoptotic cells.[11] | Detailed characterization of mitochondrial function, metabolic profiling of cells.[12][13] |
Experimental Data and Protocols
While direct head-to-head comparisons of DASPEI with all other methods in a single study are limited, we present representative data and detailed protocols for each technique to facilitate experimental design.
DASPEI Fluorescence Assay
Experimental Data: A study on Chinese hamster ovary (CHO) cells demonstrated that treatment with the uncoupler CCCP, which dissipates the mitochondrial membrane potential, leads to a significant decrease in DASPEI fluorescence. Conversely, treatment with thioridazine, which can cause hyperpolarization, resulted in an initial increase in DASPEI fluorescence.[9]
Protocol for DASPEI Staining:
-
Cell Culture: Plate cells in a 96-well black-wall, clear-bottom plate and culture overnight.
-
DASPEI Staining Solution: Prepare a 3 µM DASPEI solution in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Staining: Remove the culture medium and add the DASPEI staining solution to each well.
-
Incubation: Incubate the plate for 40 minutes at 37°C, protected from light.[2]
-
Image Acquisition: Measure fluorescence using a fluorescence microscope or plate reader with excitation at ~460 nm and emission at ~590 nm.[1]
TMRM Assay for Mitochondrial Membrane Potential
Experimental Data: In SH-SY5Y cells, treatment with the neurotoxin MPP+, a known inhibitor of complex I of the electron transport chain, caused a significant decrease in TMRM fluorescence, indicating mitochondrial depolarization.[12]
Protocol for TMRM Assay:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
TMRM Staining Solution: Prepare a working solution of TMRM (e.g., 20 nM) in the cell culture medium.
-
Treatment: Treat cells with the compounds of interest.
-
Staining: Add the TMRM staining solution to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Image/Data Acquisition: Analyze the fluorescence using a fluorescence microscope or plate reader (Excitation/Emission: ~548/573 nm). Time-lapse imaging can be used to monitor dynamic changes.[12]
Seahorse XF Cell Mito Stress Test
Experimental Data: The Seahorse XF Mito Stress Test on SH-SY5Y cells treated with MPP+ showed a significant reduction in basal respiration, ATP-linked respiration, and maximal respiratory capacity, providing a detailed profile of mitochondrial dysfunction.[12]
Protocol for Seahorse XF Mito Stress Test:
-
Cell Seeding: Seed cells in a Seahorse XF culture microplate and allow them to attach overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Medium Exchange: Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate for 1 hour at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR before and after the sequential injection of the inhibitors.[12]
Visualizing the Concepts
To further clarify the relationships between these methods and the underlying biology, we provide the following diagrams created using the DOT language.
Caption: The electron transport chain establishes a proton gradient (ΔΨm) that drives ATP synthesis.
Caption: A simplified comparison of the experimental workflows for DASPEI, TMRM, and Seahorse XF assays.
Caption: The relationship between mitochondrial respiration and the parameters measured by different assays.
Conclusion
The choice of assay for correlating fluorescence with mitochondrial respiratory activity depends on the specific research question and available resources. DASPEI offers a convenient and high-throughput method for assessing changes in mitochondrial membrane potential. For more quantitative and robust measurements of ΔΨm, ratiometric dyes like JC-1 or well-characterized probes like TMRM may be more suitable. For a direct and detailed functional analysis of mitochondrial respiration, the Seahorse XF Analyzer provides unparalleled insights into the oxygen consumption rate and key bioenergetic parameters. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accurately and reliably investigate the intricate workings of mitochondrial function.
References
- 1. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 2. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diazepam-binding-inhibitor-fragment.com [diazepam-binding-inhibitor-fragment.com]
- 11. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. mdpi.com [mdpi.com]
- 14. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DASPEI Results with Other Mitochondrial Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DASPEI mitochondrial assay with other commonly used methods for assessing mitochondrial health. By presenting supporting experimental principles, detailed protocols, and comparative data, this document aims to assist researchers in selecting the most appropriate assay for their specific experimental needs.
Introduction to Mitochondrial Health Assessment
Mitochondria are central to cellular metabolism and play a crucial role in cell signaling, survival, and death. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and overall cell health. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. Consequently, a variety of fluorescent probes have been developed to measure this critical parameter, as well as other aspects of mitochondrial biology such as mitochondrial mass. This guide focuses on the comparative analysis of DASPEI with three other widely used mitochondrial assays: JC-1, TMRE, and MitoTracker Green.
Comparison of Mitochondrial Assays
The selection of a mitochondrial assay depends on the specific biological question being addressed. The following table summarizes the key features of DASPEI and its common alternatives.
| Feature | DASPEI | JC-1 | TMRE | MitoTracker Green FM |
| Principle | Accumulates in mitochondria based on the negative mitochondrial membrane potential. Increased fluorescence intensity correlates with higher ΔΨm.[1] | Ratiometric dye that forms red fluorescent J-aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.[2] | A single-emission dye that accumulates in active mitochondria. Fluorescence intensity is directly proportional to ΔΨm.[3] | Stains mitochondria regardless of membrane potential by covalently binding to mitochondrial proteins.[4] |
| Primary Target | Mitochondrial Membrane Potential (ΔΨm)[5][6] | Mitochondrial Membrane Potential (ΔΨm)[7] | Mitochondrial Membrane Potential (ΔΨm)[8] | Mitochondrial Mass[4] |
| Key Advantage | Suitable for no-wash protocols, making it ideal for high-throughput screening.[5] | Ratiometric measurement (red/green fluorescence ratio) minimizes artifacts from dye concentration and cell number variations.[2] | Bright signal and relatively photostable, suitable for real-time imaging.[3][8] | Allows for the assessment of mitochondrial content, independent of their functional state.[4] |
| Limitations | Single-emission dye, fluorescence intensity can be influenced by mitochondrial mass and dye loading.[6] | Can be phototoxic and prone to photobleaching. The monomeric form has broad emission, which may require spectral compensation in multicolor experiments.[4] | Single-emission dye, so fluorescence intensity can be affected by mitochondrial mass and dye loading.[8] | Does not provide information on mitochondrial activity or membrane potential.[4] |
| Readout | Fluorescence intensity (plate reader, microscopy, flow cytometry).[5] | Ratio of red to green fluorescence (plate reader, microscopy, flow cytometry).[2] | Fluorescence intensity (plate reader, microscopy, flow cytometry).[3] | Green fluorescence intensity (microscopy, flow cytometry).[4] |
| Excitation/Emission (nm) | ~461 / 589[9] | Monomer: ~488 / 529; J-aggregate: ~585 / 590 | ~549 / 575 | ~490 / 516 |
Experimental Protocols
Detailed methodologies for each of the discussed mitochondrial assays are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
DASPEI Staining Protocol
This protocol is adapted for a no-wash, high-throughput screening format.[5]
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with experimental compounds as required. Include appropriate positive (e.g., a mitochondrial uncoupler like CCCP) and negative (vehicle) controls.
-
DASPEI Staining Solution: Prepare a 2X working solution of DASPEI in a suitable buffer (e.g., HBSS). The final concentration of DASPEI typically ranges from 1-10 µM.
-
Staining: Add an equal volume of the 2X DASPEI staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 460 nm and 590 nm, respectively.
JC-1 Staining Protocol
This protocol allows for the ratiometric detection of mitochondrial membrane potential.[2]
-
Cell Preparation: Culture cells to the desired confluence on a suitable plate or coverslip.
-
Compound Treatment: Treat cells with the compounds of interest.
-
JC-1 Staining Solution: Prepare a JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.
-
Staining: Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or plate reader. For ratiometric analysis, measure both the green fluorescence (Ex/Em ~485/530 nm) from JC-1 monomers and the red fluorescence (Ex/Em ~550/600 nm) from J-aggregates. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
TMRE Staining Protocol
This protocol is for the quantitative assessment of mitochondrial membrane potential using TMRE.[3]
-
Cell Preparation: Grow cells on a suitable culture vessel.
-
Compound Treatment: Expose cells to the experimental conditions.
-
TMRE Staining Solution: Prepare a TMRE working solution in pre-warmed culture medium. The final concentration typically ranges from 20-200 nM.
-
Staining: Add the TMRE staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis: Measure the red fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (Ex/Em ~549/575 nm).
MitoTracker Green FM Staining Protocol
This protocol is for the assessment of mitochondrial mass.[4]
-
Cell Preparation: Culture cells to the desired density.
-
MitoTracker Green FM Staining Solution: Prepare a working solution of MitoTracker Green FM in pre-warmed serum-free medium. The final concentration is typically between 100-500 nM.
-
Staining: Replace the culture medium with the MitoTracker Green FM staining solution.
-
Incubation: Incubate for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Analysis: Analyze the green fluorescence using a fluorescence microscope or flow cytometer (Ex/Em ~490/516 nm).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for mitochondrial assays.
Caption: Mitochondrial involvement in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of JC-1 and MitoTracker probes for mitochondrial viability assessment in stored canine platelet concentrates: A flow cytometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. biotium.com [biotium.com]
Safety Operating Guide
Navigating the Safe Disposal of DASPEI: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), ensuring operational safety and regulatory compliance.
Chemical and Safety Data Summary
Understanding the properties of DASPEI is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 380.27 g/mol | [1][2] |
| CAS Number | 3785-01-1 | [1][2][3][4] |
| Appearance | Solid | [4] |
| Solvent | DMSO | [1] |
| Storage | Store at 4°C or room temperature, protected from light. | [2][5] |
| Excitation/Emission | 461/589 nm (in MeOH) | [2] |
Personal Protective Equipment (PPE)
When handling DASPEI, especially during disposal, the use of appropriate personal protective equipment is crucial to minimize exposure.[3]
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing should be worn.[4]
-
Eyewear: Use tight-sealing safety goggles or a face shield.[3][4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The hazards of DASPEI have not been thoroughly investigated, and it should be handled with caution.[4] The following protocol outlines the recommended steps for its safe disposal, treating it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste DASPEI, including any contaminated materials (e.g., pipette tips, absorbent materials), in a designated and compatible hazardous waste container.[6] The container must be in good condition and have a tight-fitting lid.[6]
-
Do not mix DASPEI waste with other incompatible waste streams.[6] It is best to collect it separately.
-
-
Labeling:
-
Storage of Waste:
-
Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[3][4]
-
For solid spills, cover with a plastic sheet to minimize dust.[3]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).[3][4]
-
Collect the spilled material and contaminated absorbent into the designated hazardous waste container.[3][4]
-
Clean the spill area thoroughly with soap and water.[3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Consult local, state, or national regulations for proper disposal, as requirements may vary.[4]
-
Crucially, do not dispose of DASPEI down the drain or in the regular trash. [3][4] Prevent the product from entering groundwater, water courses, or sewage systems.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of DASPEI.
References
- 1. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 6. nswai.org [nswai.org]
Personal protective equipment for handling DASPEI
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), including personal protective equipment (PPE), procedural guidance for safe handling, and disposal plans.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for DASPEI have not been established, a cautious approach is recommended due to the compound's potential hazards, which have not been thoroughly investigated[1]. The following table summarizes the recommended PPE for handling DASPEI.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tight-sealing chemical splash goggles. | To protect eyes from splashes of DASPEI solutions, which may cause eye irritation[1][2]. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or when there is a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Gloves | Wear protective gloves. Nitrile gloves are a common choice for handling chemicals in a laboratory setting. | To prevent skin contact, as DASPEI may cause skin irritation[1]. |
| Body Protection | Laboratory Coat | A standard laboratory coat. | To protect skin and personal clothing from contamination[3]. |
| Protective Clothing | As needed, based on risk assessment, to prevent skin exposure. | Provides more complete protection when handling larger quantities or during procedures with a higher risk of spills. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced[2]. | To prevent inhalation of dust or aerosols, which may be harmful[1]. The use of a respirator should be based on a risk assessment of the specific procedure. |
Experimental Protocol: Safe Handling of DASPEI
This protocol outlines the step-by-step procedure for safely handling DASPEI in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[4].
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Don safety goggles. If a significant splash risk exists, also wear a face shield.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
3. Handling and Use of DASPEI:
-
Avoid the formation of dust and aerosols[1].
-
When weighing the solid compound, do so carefully in a fume hood or on a balance with a draft shield.
-
If preparing a solution, add the solid DASPEI to the solvent slowly to avoid splashing. DASPEI is often dissolved in DMSO[5].
-
Avoid contact with skin, eyes, and clothing[2].
-
Do not eat, drink, or smoke in the area where DASPEI is being handled[2].
4. Storage:
-
Store DASPEI in a tightly closed container[1].
-
Keep the container in a dry, cool, and well-ventilated place[1].
-
Protect the compound from light, especially when in solution[6][7].
5. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical advice if symptoms arise[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical advice[1].
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical advice[1].
-
Spills: Absorb the spill with an inert material and collect it for disposal. Clean the spill area thoroughly.
6. Disposal:
-
Dispose of DASPEI waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of DASPEI, from preparation to disposal.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 6. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 7. biotium.com [biotium.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

